molecular formula C31H33F3N2O5S B15606267 Tipranavir CAS No. 174484-41-4; 191150-83-1

Tipranavir

カタログ番号: B15606267
CAS番号: 174484-41-4; 191150-83-1
分子量: 602.7 g/mol
InChIキー: SUJUHGSWHZTSEU-FYBSXPHGSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tipranavir is a pyridine-2-sulfonamide substituted at C-5 by a trifluoromethyl group and at the sulfonamide nitrogen by a dihydropyrone-containing m-tolyl substituent. It is an HIV-1 protease inhibitor. It has a role as a HIV protease inhibitor and an antiviral drug.
This compound (brand name: Aptivus) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children weighing at least 79 lb (36 kg) and who meet specific requirements, as determined by a health care provider.
This compound is always used with the boosting agent  ritonavir (brand name: Norvir) and other HIV medicines.
Although this compound is FDA-approved for use in adults and children, it is no longer commonly used or recommended as an HIV treatment. The Guidelines for the Use of Antiretroviral Agents in Adults and Adolescents with HIV and the Guidelines for the Use of Antiretroviral Agents in Pediatric HIV Infection no longer contain detailed or updated information on the use of this compound. Please refer to the FDA drug label for additional information regarding the use of this compound in people with HIV.
HIV medicines cannot cure HIV/AIDS, but taking HIV medicines every day helps people with HIV live longer, healthier lives. HIV medicines also reduce the risk of HIV transmission. If you are taking HIV medicines, do not cut down on, skip, or stop taking them unless your health care provider tells you to.
This compound is a sulfonamide-containing dyhydropyrone and a nonpeptidic protease inhibitor that targets the HIV protease. This compound and ritonavir are coadministered to treat HIV.
This compound is a Protease Inhibitor. The mechanism of action of this compound is as a HIV Protease Inhibitor.
This compound is an antiretroviral protease inhibitor used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). This compound can cause transient and usually asymptomatic elevations in serum aminotransferase levels and is a rare cause of clinically apparent, acute liver injury. In coinfected patients, hepatic injury during highly active antiretroviral therapy including this compound may be a result of exacerbation of the underlying chronic hepatitis B or C, rather than a direct effect of the medication.
This compound is a non-peptidomimetic agent that inhibits both wild type and drug resistant forms of human immunodeficiency virus (HIV) protease.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2005 and has 3 approved indications. This drug has a black box warning from the FDA.
inhibits HIV-1 protease
See also: this compound Disodium (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide
Source PubChem
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InChI

InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJUHGSWHZTSEU-FYBSXPHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4
Source PubChem
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Isomeric SMILES

CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048622
Record name Tipranavir
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Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Insoluble, Freely soluble in dehydrated alcohol, propylene glycol. Insoluble in aqueous buffer, pH 7.5
Record name Tipranavir
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Color/Form

White solid from ethyl acetate + heptane

CAS No.

174484-41-4
Record name Tipranavir
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Record name Tipranavir [INN:BAN]
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Record name TIPRANAVIR
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Record name Tipranavir
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Melting Point

86-89 °C
Record name Tipranavir
Source Hazardous Substances Data Bank (HSDB)
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Tipranavir (C31H33F3N2O5S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipranavir (TPV) is a non-peptidic protease inhibitor (PI) of the human immunodeficiency virus (HIV).[1] Developed to combat drug-resistant strains of HIV-1, its unique chemical structure and mechanism of action set it apart from earlier peptidomimetic PIs. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and pharmacodynamics of this compound, intended for professionals in the fields of virology, medicinal chemistry, and drug development.

Chemical Structure and Identifiers

This compound is a synthetic organic molecule belonging to the class of 4-hydroxy-5,6-dihydro-2-pyrone sulfonamides.[2] It is a single stereoisomer with a specific (1R, 6R) configuration.[2]

IdentifierValue
IUPAC Name N-{3-[(1R)-1-[(2R)-6-hydroxy-4-oxo-2-(2-phenylethyl)-2-propyl-3,4-dihydro-2H-pyran-5-yl]propyl]phenyl}-5-(trifluoromethyl)pyridine-2-sulfonamide[3]
SMILES String CCC[C@]1(CC(/O)=C(\C(=O)O1)--INVALID-LINK--c2cccc(NS(=O)(=O)c3ccc(cn3)C(F)(F)F)c2)CCc4ccccc4[3]
InChI Key SUJUHGSWHZTSEU-FYBSXPHGSA-N[3]
CAS Number 174484-41-4[3]
Molecular Formula C31H33F3N2O5S[3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, absorption, and distribution within the body. A summary of these properties is presented in the table below.

PropertyValueSource
Molecular Weight 602.67 g/mol [3]
Melting Point 86-89 °C[3]
Solubility Freely soluble in dehydrated alcohol and propylene (B89431) glycol; insoluble in aqueous buffer at pH 7.5.[2][3]
logP 6.9[3]
pKa (Strongest Acidic) 5.96[4]
pKa (Strongest Basic) -2.3[4]
Protein Binding >99.9%[1]

Mechanism of Action

This compound is a potent inhibitor of the HIV-1 protease, an enzyme essential for the viral life cycle.[1] HIV-1 protease cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins required for the assembly of infectious virions.[1] By binding to the active site of the protease, this compound blocks this cleavage process, resulting in the production of immature, non-infectious viral particles.[1]

A key feature of this compound's mechanism is its non-peptidic structure. This allows it to bind to the protease active site with fewer hydrogen bonds compared to peptidomimetic inhibitors, providing it with greater flexibility.[1] This flexibility is thought to enable this compound to effectively inhibit protease enzymes from HIV strains that have developed resistance to other PIs.[1]

HIV_Protease_Inhibition cluster_virus HIV-1 Life Cycle cluster_inhibition Mechanism of this compound Action Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integrated_DNA Integrated Proviral DNA Viral_DNA->Integrated_DNA Integration Viral_mRNA Viral mRNA Integrated_DNA->Viral_mRNA Transcription Gag_Pol Gag-Pol Polyprotein Viral_mRNA->Gag_Pol Translation Immature_Virion Immature, Non-infectious Virion Gag_Pol->Immature_Virion Assembly HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage by Mature_Virion Mature, Infectious Virion Immature_Virion->Mature_Virion Maturation This compound This compound Inactive_Protease Inactive Protease-Tipranavir Complex This compound->Inactive_Protease HIV_Protease->Inactive_Protease Inactive_Protease->Immature_Virion Inhibition of Maturation

Caption: HIV-1 Protease Inhibition by this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its co-administration with low-dose ritonavir (B1064), which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme that metabolizes this compound. This co-administration significantly increases the plasma concentrations and half-life of this compound.

ParameterValue (with Ritonavir)Source
Tmax (h) 2.3[5]
Protein Binding >99.9%[1]
Metabolism Primarily hepatic, via CYP3A4
Elimination Half-life (h) 4.8 - 6.0[1]
Excretion Feces (82.3%), Urine (4.4%)[1]

Pharmacodynamics

This compound demonstrates potent antiviral activity against a broad range of HIV-1 isolates, including those resistant to other protease inhibitors.[6] The 50% effective concentration (EC50) of this compound in cell culture models of T-cell infection ranges from 0.03 to 0.07 µM.[1] Resistance to this compound typically requires the accumulation of multiple mutations in the viral protease gene.[7]

Experimental Protocols

Detailed methodologies for key experiments are essential for the replication and validation of research findings. Below are summaries of protocols for critical assays used in the characterization of this compound.

HIV-1 Protease Enzymatic Assay

Objective: To determine the inhibitory activity of this compound against HIV-1 protease.

General Protocol Outline:

  • Reagents and Materials: Recombinant HIV-1 protease, a fluorogenic substrate (e.g., a peptide containing a fluorophore and a quencher), assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0), this compound stock solution in DMSO, and a fluorescence microplate reader.[8]

  • Assay Procedure:

    • A reaction mixture is prepared containing the assay buffer, a specific concentration of the fluorogenic substrate, and varying concentrations of this compound.[8]

    • The reaction is initiated by the addition of a pre-determined amount of recombinant HIV-1 protease.[8]

    • The mixture is incubated at a controlled temperature (e.g., 25°C).[8]

    • The fluorescence intensity is measured over time using a microplate reader (excitation/emission wavelengths specific to the substrate).[8]

    • The rate of substrate cleavage is calculated from the increase in fluorescence.

    • The inhibition constant (Ki) is determined by analyzing the reaction rates at different inhibitor concentrations.[8]

Antiviral Activity in Cell Culture

Objective: To determine the efficacy of this compound in inhibiting HIV-1 replication in a cellular context.

General Protocol Outline:

  • Materials: A susceptible T-cell line (e.g., MT-2 or H9 cells), HIV-1 laboratory strain (e.g., HIV-1 IIIB), cell culture medium, fetal bovine serum, and this compound stock solution.[9]

  • Assay Procedure:

    • Cells are seeded in a multi-well plate.

    • The cells are infected with a standardized amount of HIV-1.[9]

    • Immediately after infection, varying concentrations of this compound are added to the wells.

    • The plates are incubated for a period of 5 to 7 days to allow for viral replication.[9]

    • The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen in the culture supernatant using an ELISA, or by assessing the cytopathic effect.[9]

    • The 50% effective concentration (EC50) is calculated as the concentration of this compound that inhibits viral replication by 50%.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in a preclinical animal model.

General Protocol Outline:

  • Animals: Male Wistar rats are typically used.[10]

  • Dosing:

    • For intravenous (IV) administration, this compound is dissolved in a suitable vehicle and administered via the tail vein.[2]

    • For oral (PO) administration, this compound is formulated as a suspension and administered by oral gavage.[2]

  • Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, and at various intervals up to 24 hours post-dose).[10]

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.[2]

  • Bioanalysis: The concentration of this compound in the plasma samples is determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Experimental_Workflow cluster_invivo In Vivo Pharmacokinetic Study in Rats Dosing Dosing (IV or PO) Blood_Sampling Serial Blood Sampling (e.g., Jugular Vein) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Sample Analysis (LC-MS/MS) Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (WinNonlin) Sample_Analysis->PK_Analysis PK_Parameters PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Analysis->PK_Parameters

Caption: Workflow for an In Vivo Pharmacokinetic Study.

Protein Binding Assay by Equilibrium Dialysis

Objective: To determine the extent of this compound binding to plasma proteins.

General Protocol Outline:

  • Materials: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane (e.g., molecular weight cutoff of 8 kDa), human plasma, phosphate-buffered saline (PBS, pH 7.4), and this compound stock solution.[4]

  • Assay Procedure:

    • The RED device consists of two chambers separated by the dialysis membrane.

    • One chamber is filled with human plasma spiked with a known concentration of this compound.[4]

    • The other chamber is filled with PBS.[4]

    • The device is sealed and incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached (typically 4 hours).[4]

    • After incubation, samples are taken from both the plasma and the buffer chambers.[4]

    • The concentration of this compound in both samples is determined by LC-MS/MS.[4]

    • The percentage of protein binding is calculated based on the difference in concentrations between the two chambers.

Conclusion

This compound remains a significant molecule in the study of HIV therapeutics, particularly in the context of drug resistance. Its unique chemical structure and favorable resistance profile have provided valuable insights for the design of next-generation antiretroviral agents. This technical guide has summarized the core chemical and pharmacological properties of this compound, providing a foundational resource for researchers and drug development professionals.

References

Early In Vitro Studies on Tipranavir's Antiviral Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational in vitro studies that characterized the antiviral activity of Tipranavir (B1684565), a non-peptidic protease inhibitor. It is designed to be a comprehensive resource, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key processes to aid in the understanding of this compound's mechanism of action and resistance profile.

Introduction

This compound (TPV) is a novel dihydropyrone-containing, non-peptidic protease inhibitor (PI) of HIV-1.[1] Its unique molecular structure and mechanism of action confer a distinct resistance profile, making it a valuable agent in the treatment of HIV-1 infections, particularly in patients with resistance to other PIs.[1] This document details the early in vitro studies that were pivotal in establishing its antiviral efficacy.

Mechanism of Action

This compound inhibits the activity of HIV-1 protease, an enzyme crucial for the cleavage of viral Gag and Gag-Pol polyproteins. This cleavage is an essential step in the maturation of infectious virions. By binding to the active site of the protease, this compound prevents this processing, resulting in the production of immature, non-infectious viral particles.[2]

A key feature of this compound's interaction with the HIV-1 protease is its ability to establish a robust hydrogen bond network with conserved residues and backbone atoms within the active site, including the catalytic Asp25 and residues in the flap region such as Ile50.[3] Unlike many other PIs that rely on a water molecule to mediate this interaction, this compound's lactone oxygen atom interacts directly with the Ile50 residues, contributing to a more stable enzyme-inhibitor complex. This flexible and resilient binding allows this compound to maintain activity against proteases with mutations that confer resistance to other PIs.[1]

Below is a diagram illustrating the mechanism of action of this compound.

cluster_0 HIV-Infected Cell cluster_1 HIV Protease Action cluster_2 This compound Inhibition Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription Transcription Host DNA->Transcription Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Translation->Gag-Pol Polyprotein Cleavage Cleavage Gag-Pol Polyprotein->Cleavage Inhibition Inhibition Gag-Pol Polyprotein->Inhibition Processing Blocked HIV Protease HIV Protease HIV Protease->Cleavage Binding to Active Site Binding to Active Site HIV Protease->Binding to Active Site Mature Viral Proteins Mature Viral Proteins Cleavage->Mature Viral Proteins Virion Assembly and Budding Virion Assembly and Budding Mature Viral Proteins->Virion Assembly and Budding This compound This compound This compound->Binding to Active Site Binding to Active Site->Inhibition Immature, Non-infectious Virions Immature, Non-infectious Virions Inhibition->Immature, Non-infectious Virions Mature, Infectious Virions Mature, Infectious Virions Virion Assembly and Budding->Mature, Infectious Virions

This compound's Mechanism of Action

Quantitative Antiviral Activity

The in vitro antiviral activity of this compound has been quantified using various assays, primarily determining the 50% inhibitory concentration (IC50), 90% inhibitory concentration (IC90), and the inhibition constant (Ki). These values demonstrate the potency of this compound against both wild-type and protease inhibitor-resistant strains of HIV-1.

Table 1: In Vitro Activity of this compound Against Wild-Type HIV-1
ParameterValueCell Line/Assay ConditionReference
Ki19 pMRecombinant HIV-1 Protease[4]
IC900.1 µMClinical HIV Isolates[1]
Table 2: In Vitro Activity of this compound Against Protease Inhibitor-Resistant HIV-1 Isolates
HIV-1 Strain(s)This compound IC50 (Fold Change vs. WT)Other PI ResistanceReference
157 PI-resistant clinical isolates1.1 (median)Resistant to a median of 7.0 to 94.2-fold increase for other approved PIs[5]
105 highly PI cross-resistant isolates<4-fold in 90% of isolates>10-fold resistance to 3 or 4 PIs[5]
41 PI-experienced patient isolates<10-fold in 97% of isolatesFailed at least two previous PI-based regimens[5]
This compound-resistant selected variants87-foldCross-resistant to other PIs except saquinavir[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the core experimental protocols used in the early in vitro evaluation of this compound.

HIV-1 Protease Enzyme Inhibition Assay (Fluorometric)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant HIV-1 protease.

Objective: To determine the inhibition constant (Ki) of this compound against HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate (e.g., based on a natural cleavage site)

  • Assay Buffer (e.g., 0.1 M sodium acetate, 1.0 M sodium chloride, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the recombinant HIV-1 protease to each well at a final concentration in the low nanomolar range.

  • Add the diluted this compound or DMSO (for control wells) to the wells containing the enzyme.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

  • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tpv Prepare this compound Dilutions add_tpv Add this compound Dilutions prep_tpv->add_tpv prep_enzyme Prepare HIV-1 Protease Solution add_enzyme Add Protease to 96-well Plate prep_enzyme->add_enzyme prep_substrate Prepare Fluorogenic Substrate add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_enzyme->add_tpv incubate Incubate (15 min, RT) add_tpv->incubate incubate->add_substrate read_plate Measure Fluorescence (Kinetic Read) add_substrate->read_plate calc_velocity Calculate Initial Velocities read_plate->calc_velocity calc_ic50 Determine IC50 calc_velocity->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis plate_cells Seed Target Cells in 96-well Plate prepare_drug Prepare this compound Dilutions plate_cells->prepare_drug add_drug Add this compound to Wells prepare_drug->add_drug infect_cells Infect Cells with HIV-1 add_drug->infect_cells incubate Incubate for 4-7 Days (37°C, 5% CO2) infect_cells->incubate mtt MTT Assay (Cell Viability) incubate->mtt p24 p24 ELISA (Viral Replication) incubate->p24 calc_inhibition Calculate % Inhibition mtt->calc_inhibition p24->calc_inhibition determine_ec50 Determine EC50 calc_inhibition->determine_ec50 cluster_initiation Initiation cluster_passage Serial Passage cluster_analysis Analysis infect Infect Cells with Wild-Type HIV-1 add_tpv Add this compound (EC50) infect->add_tpv monitor Monitor Viral Replication add_tpv->monitor harvest Harvest Virus monitor->harvest reinfect Re-infect Fresh Cells harvest->reinfect increase_tpv Increase this compound Concentration reinfect->increase_tpv repeat Repeat for Months increase_tpv->repeat repeat->monitor isolate_rna Isolate Viral RNA repeat->isolate_rna rt_pcr RT-PCR of Protease Gene isolate_rna->rt_pcr sequence Sequence Protease Gene rt_pcr->sequence phenotype Phenotypic Characterization sequence->phenotype

References

An In-depth Technical Guide to the Binding Affinity and Thermodynamics of Tipranavir with HIV Protease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding interactions between the non-peptidic protease inhibitor, tipranavir (B1684565), and its target, HIV protease. The content herein is curated for professionals in the fields of virology, pharmacology, and medicinal chemistry, offering detailed quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.

Introduction to this compound and its Mechanism of Action

This compound (TPV) is a potent, non-peptidic inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1] Unlike many other protease inhibitors that are peptidomimetic, this compound belongs to the class of 4-hydroxy-5,6-dihydro-2-pyrone sulfonamides.[1][2] Its primary mechanism of action involves binding to the active site of the HIV protease, thereby preventing the cleavage of viral Gag and Gag-Pol polyproteins.[1] This inhibition of proteolytic activity results in the production of immature, non-infectious viral particles, thus halting the replication cycle of HIV.[1]

A key characteristic of this compound is its efficacy against HIV strains that have developed resistance to other protease inhibitors.[2] This is attributed to its molecular flexibility, which allows it to fit into the active site of mutant protease enzymes.[2]

Quantitative Analysis of Binding Affinity

The binding affinity of this compound to HIV-1 and HIV-2 proteases has been quantified using various biophysical and enzymatic assays. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to express the potency of this compound.

Binding Affinity for HIV-1 Protease

This compound exhibits a high affinity for wild-type HIV-1 protease, with Ki values in the picomolar range. Its potency against multi-drug resistant (MDR) strains, while reduced, often remains significant.

HIV-1 Protease Variant Ki (pM) Reference
Wild-Type19[2]
Wild-Type8[3]
Wild-Type82[4][5]
V82F/I84V300[2]
HIV-1 Isolate IC90 (nM) Reference
Wild-Type100[3]
Binding Affinity for HIV-2 Protease

This compound is also active against HIV-2 protease, although its efficacy can be lower compared to some other protease inhibitors.

HIV-2 Protease Variant Ki (nM) IC50 (µM) Reference
Wild-Type1.33.79 ± 0.6[6]
I54M/L90M Mutant--[6]

Note: The I54M/L90M double mutation in HIV-2 protease did not significantly affect this compound's inhibitory activity in the cited study.[6]

Thermodynamic Profile of this compound Binding

The interaction between this compound and HIV-1 protease is characterized by a unique thermodynamic signature, which contributes to its high potency and resilience against resistance mutations. Isothermal titration calorimetry (ITC) has been instrumental in elucidating the thermodynamic parameters of this binding event.

The binding of this compound to wild-type HIV-1 protease is driven by a very large favorable entropy change (-TΔS), coupled with a small but favorable enthalpy change (ΔH).[2] This entropy-driven binding is a distinguishing feature compared to many other protease inhibitors.

HIV-1 Protease Variant ΔG (kcal/mol) ΔH (kcal/mol) -TΔS (kcal/mol) Reference
Wild-Type-15.3-0.7-14.6[2]
I50V-14.3-2.4-11.9[2]
V82F/I84V-14.2-2.5-11.7[2]
MDR-HMa-13.6-4.0-9.6[2]
TRMb-13.3-4.5-8.8[2]

a Multi-drug resistant mutant (L10I/L33I/M46I/I54V/L63I/V82A/I84V/L90M) b this compound in vitro-selected mutant (I13V/V32L/L33F/K45I/V82L/I84V)

This thermodynamic profile suggests that this compound's interaction with the protease active site is largely influenced by the hydrophobic effect and an increase in the overall disorder of the system upon binding.[2] When encountering mutations, this compound can compensate for potential entropic losses with enthalpic gains, resulting in a smaller overall loss in binding affinity compared to other inhibitors.[2]

Experimental Protocols

The determination of binding affinity and thermodynamic parameters for this compound's interaction with HIV protease involves several key experimental techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Protocol Outline:

  • Sample Preparation:

    • Recombinant HIV-1 protease is expressed and purified.

    • This compound is dissolved in an appropriate solvent, typically 100% DMSO, and then diluted into the assay buffer. The final DMSO concentration is kept low (e.g., 2%) to avoid interference with the experiment.[2]

    • Both the protease and inhibitor solutions are prepared in the same buffer, such as 10 mM sodium acetate (B1210297) at pH 5.0.[2][7][8]

  • Instrumentation:

    • A high-precision isothermal titration calorimeter (e.g., VP-ITC from MicroCal) is used.[2][7][8]

  • Titration:

    • Due to the limited solubility of this compound, a reverse titration is often performed.[2]

    • In a reverse titration, the HIV-1 protease solution (e.g., ~100 µM) is placed in the injection syringe, and the this compound solution (e.g., 8.0 µM) is placed in the sample cell.[2]

    • A series of small injections (e.g., 10 µl) of the protease solution are made into the this compound solution.[2]

  • Data Analysis:

    • The heat change after each injection is measured and integrated.

    • The heat of dilution is determined in a separate experiment and subtracted from the reaction heat to obtain the net heat of binding.[2][7]

    • The resulting data is fitted to a suitable binding model to determine the thermodynamic parameters.

For very tight-binding inhibitors like this compound, a displacement titration method may be employed, where a weaker, known binder is displaced by the high-affinity ligand.[7][8]

Fluorogenic Enzyme Inhibition Assay

This assay measures the enzymatic activity of HIV protease in the presence of an inhibitor. The inhibition constant (Ki) is determined by monitoring the cleavage of a fluorogenic substrate.

Protocol Outline:

  • Reagents and Buffers:

    • Recombinant HIV-1 protease.

    • A fluorogenic substrate, such as one containing EDANS and DABCYL quencher groups.[4]

    • Assay buffer: 50 mM sodium acetate, pH 5.0, containing 0.1 M NaCl.[4]

    • This compound stock solution in 100% DMSO, serially diluted.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • A constant concentration of HIV-1 protease (in the picomolar to nanomolar range) and the fluorogenic substrate (at a concentration around its Km value) are added to the wells.[4]

    • Varying concentrations of this compound are added to the wells.

    • The reaction is initiated, and the increase in fluorescence over time is measured using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 420 nm).[9]

  • Data Analysis:

    • The initial reaction velocities are calculated from the fluorescence data.

    • The data is fitted to the Morrison equation for tight-binding inhibitors to determine the Ki value.[4][5]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can be used to measure the kinetics of binding interactions in real-time, providing association (ka) and dissociation (kd) rates, from which the dissociation constant (KD) can be calculated.

General Protocol Outline:

  • Sensor Chip Preparation:

    • A suitable sensor chip (e.g., CM5) is chosen.

    • HIV-1 protease (the ligand) is immobilized on the sensor chip surface, typically via amine coupling.

  • Binding Analysis:

    • A running buffer is continuously flowed over the sensor surface to establish a stable baseline.

    • This compound (the analyte) at various concentrations is injected over the surface.

    • The association of this compound to the immobilized protease is monitored as an increase in the SPR signal (measured in resonance units, RU).

    • After the injection, the running buffer is flowed over the surface again, and the dissociation of the this compound-protease complex is monitored as a decrease in the SPR signal.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association and dissociation rate constants.

    • The KD is calculated as the ratio of kd to ka.

Visualizing Key Pathways and Workflows

HIV Protease in the Viral Life Cycle

The following diagram illustrates the central role of HIV protease in the maturation of new viral particles and the point of intervention for this compound.

HIV_Lifecycle cluster_host Host Cell cluster_maturation Viral Maturation Viral_Entry 1. Viral Entry (Fusion & Uncoating) Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Viral_Entry->Reverse_Transcription Integration 3. Integration (Viral DNA into Host Genome) Reverse_Transcription->Integration Transcription 4. Transcription (Viral DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Gag & Gag-Pol Polyproteins) Transcription->Translation Assembly 6. Assembly (Immature Virion) Translation->Assembly Budding 7. Budding Assembly->Budding Proteolytic_Cleavage 8. Proteolytic Cleavage Budding->Proteolytic_Cleavage Mature_Virion 9. Mature, Infectious Virion Proteolytic_Cleavage->Mature_Virion This compound This compound This compound->Proteolytic_Cleavage Inhibits Binding_Workflow cluster_prep Preparation cluster_assays Binding Assays cluster_data Data Analysis & Output Recombinant_Protease Express & Purify Recombinant HIV Protease Enzyme_Assay Fluorogenic Enzyme Inhibition Assay Recombinant_Protease->Enzyme_Assay ITC_Assay Isothermal Titration Calorimetry (ITC) Recombinant_Protease->ITC_Assay SPR_Assay Surface Plasmon Resonance (SPR) Recombinant_Protease->SPR_Assay Inhibitor_Solution Prepare this compound Stock & Dilutions Inhibitor_Solution->Enzyme_Assay Inhibitor_Solution->ITC_Assay Inhibitor_Solution->SPR_Assay Buffer_Prep Prepare Assay Buffer Buffer_Prep->Enzyme_Assay Buffer_Prep->ITC_Assay Buffer_Prep->SPR_Assay Ki_IC50 Ki & IC50 Enzyme_Assay->Ki_IC50 Thermo_Params ΔG, ΔH, -TΔS ITC_Assay->Thermo_Params Kinetics ka, kd, KD SPR_Assay->Kinetics

References

Methodological & Application

Application Notes and Protocols for In Vitro Tipranavir Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of Human Immunodeficiency Virus Type 1 (HIV-1) to the non-peptidic protease inhibitor, Tipranavir (B1684565). The following methods are designed to be used in a research setting to evaluate the efficacy of this compound against laboratory strains and clinical isolates of HIV-1, and to assess the impact of resistance-associated mutations.

Introduction

This compound is a non-peptidic protease inhibitor (PI) that potently inhibits the replication of both wild-type and multi-drug resistant strains of HIV-1.[1][2] Its unique molecular structure and flexibility allow it to bind effectively to the active site of the HIV-1 protease, even in the presence of mutations that confer resistance to other PIs.[3][4] Accurate assessment of viral susceptibility to this compound is crucial for guiding therapeutic strategies and for the development of new antiretroviral agents. Phenotypic assays, which measure the ability of a virus to replicate in the presence of a drug, are particularly useful for this purpose, especially when complex mutational patterns are present.[5][6]

This document outlines three distinct protocols for in vitro this compound susceptibility testing:

  • Recombinant Virus Assay: A widely used method that involves generating recombinant viruses containing the protease gene from a patient's HIV-1 isolate.[7][8]

  • Non-Infectious Cell-Based GFP Reporter Assay: A safer alternative that measures protease activity through the expression of a Green Fluorescent Protein (GFP) reporter.[5][9][10]

  • Cell-Free Enzymatic Assay: A rapid, high-throughput method that directly measures the inhibition of recombinant HIV-1 protease activity.[11][12]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against wild-type and mutant HIV-1 strains, as determined by various phenotypic assays. The data is presented as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), and the fold change (FC) in susceptibility compared to a wild-type reference strain.

Table 1: In Vitro Activity of this compound against Wild-Type HIV-1

ParameterValue (µM)Assay TypeReference
IC900.1Clinical Isolates[2]
EC500.03 - 0.07T-cell infection model[1]
Ki0.000019 (19 pM)Enzymatic Assay[3][4]

Table 2: this compound Fold Change in Susceptibility for Resistant HIV-1 Isolates

Resistance ProfileFold Change (FC) in IC50/EC50Key Associated MutationsReference
Intermediate Resistance3 to <10L90M, M36I, I54V[13]
High-Level Resistance≥10I13V, V32I, L33F, K45I, V82L, I84V[14]
Reduced Susceptibility4 to 10-foldMultiple PI mutations[2]
Darunavir-Resistant (cross-resistance)7.6 (average)E35N, I47A, V82L[15]

Table 3: this compound Mutation Score and Associated Fold Change in Susceptibility

This compound Mutation ScoreMedian Fold Change in Susceptibility
0 - 1<1
42
814.7
Data adapted from reference[14]. The this compound mutation score is a weighted score based on the presence of specific resistance-associated mutations.

Experimental Protocols

Recombinant Virus Assay Protocol

This assay measures the susceptibility of HIV-1 to this compound by inserting the patient-derived protease-coding region into a standard laboratory clone of HIV-1 from which the corresponding protease sequence has been deleted.

Materials:

  • Patient plasma or cultured viral isolate

  • HIV-1 proviral DNA clone with a deleted protease gene (e.g., pNL4-3ΔPR)

  • Suitable host cells for transfection and infection (e.g., HEK293T for transfection, TZM-bl or MT-2 cells for infection)

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Transfection reagent

  • Reverse transcriptase and PCR reagents

  • This compound stock solution (in DMSO)

  • p24 antigen ELISA kit or luciferase assay system

Procedure:

  • RNA Extraction and RT-PCR: Extract viral RNA from patient plasma. Synthesize cDNA using a reverse transcriptase. Amplify the protease-coding region using specific primers.

  • Generation of Recombinant Virus: Co-transfect host cells (e.g., HEK293T) with the amplified patient-derived protease PCR product and the protease-deleted HIV-1 proviral DNA clone. The virus is generated through homologous recombination.

  • Virus Stock Preparation: Harvest the supernatant containing the recombinant virus 48-72 hours post-transfection. Determine the virus titer (e.g., by p24 ELISA or TCID50).

  • Susceptibility Assay: a. Seed target cells (e.g., TZM-bl) in a 96-well plate. b. Prepare serial dilutions of this compound in cell culture medium. c. Add the diluted this compound to the cells, followed by a standardized amount of the recombinant virus stock. d. Include control wells with virus but no drug (virus control) and cells with no virus or drug (cell control). e. Incubate for 48-72 hours.

  • Endpoint Analysis: Measure viral replication by quantifying p24 antigen in the supernatant using an ELISA kit or by measuring luciferase activity in cell lysates if using TZM-bl cells.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viral inhibition against the log of the drug concentration. The fold change in susceptibility is determined by dividing the IC50 of the patient-derived virus by the IC50 of a drug-susceptible wild-type reference virus.[16][17]

Recombinant_Virus_Assay_Workflow cluster_prep Sample Preparation cluster_virus_gen Virus Generation cluster_assay Susceptibility Testing cluster_analysis Data Analysis PatientSample Patient Plasma ViralRNA Extract Viral RNA PatientSample->ViralRNA cDNA Reverse Transcription ViralRNA->cDNA ProteasePCR Amplify Protease Gene (PCR) cDNA->ProteasePCR CoTransfection Co-transfect HEK293T cells ProteasePCR->CoTransfection ProviralDNA Protease-Deleted Proviral DNA ProviralDNA->CoTransfection RecombinantVirus Harvest Recombinant Virus Supernatant CoTransfection->RecombinantVirus Infection Infect Cells with Virus & Drug RecombinantVirus->Infection TargetCells Seed Target Cells (e.g., TZM-bl) DrugDilution Prepare this compound Serial Dilutions TargetCells->DrugDilution DrugDilution->Infection Incubation Incubate 48-72h Infection->Incubation Endpoint Measure Viral Replication (p24 ELISA or Luciferase) Incubation->Endpoint IC50 Calculate IC50 Endpoint->IC50 FoldChange Determine Fold Change IC50->FoldChange

Workflow for the Recombinant Virus Assay.
Non-Infectious Cell-Based GFP Reporter Assay Protocol

This assay provides a safer method by avoiding the use of infectious virus. It relies on the expression of a fusion protein of Green Fluorescent Protein (GFP) and HIV-1 protease. In the absence of an effective inhibitor, the protease cleaves itself from GFP, leading to a loss of fluorescence.

Materials:

  • Expression vector encoding a GFP-HIV-1 protease fusion protein (GFP-PR).

  • HEK293T or similar easily transfectable cell line.

  • Cell culture medium.

  • Transfection reagent.

  • This compound stock solution.

  • Flow cytometer or fluorescence plate reader.

  • Propidium iodide (optional, for viability staining).

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well or 96-well plate.

  • Transfection and Drug Treatment: a. Prepare transfection complexes with the GFP-PR expression vector according to the manufacturer's protocol. b. Prepare serial dilutions of this compound in cell culture medium. c. Add the this compound dilutions to the cells. d. Add the transfection complexes to the cells.

  • Incubation: Incubate the cells for 24-48 hours.

  • GFP Measurement: a. Flow Cytometry: Harvest the cells, wash with PBS, and analyze for GFP expression using a flow cytometer. Propidium iodide can be used to exclude non-viable cells.[5] b. Fluorescence Plate Reader: Measure the fluorescence intensity directly in the plate.

  • Data Analysis: The dose-dependent accumulation of the fluorescent precursor is indicative of protease inhibition.[9] Calculate the EC50 value, which is the concentration of this compound that results in a 50% increase in GFP signal compared to the untreated control.

GFP_Reporter_Assay_Workflow Start Seed HEK293T Cells PrepareDrug Prepare this compound Dilutions Start->PrepareDrug PrepareDNA Prepare GFP-Protease Expression Vector Start->PrepareDNA Transfect Transfect Cells with Vector and Treat with this compound PrepareDrug->Transfect PrepareDNA->Transfect Incubate Incubate 24-48h Transfect->Incubate MeasureGFP Measure GFP Expression (Flow Cytometry or Plate Reader) Incubate->MeasureGFP Analyze Calculate EC50 MeasureGFP->Analyze

Workflow for the Non-Infectious GFP Reporter Assay.
Cell-Free Enzymatic Assay Protocol

This high-throughput assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified, recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 protease.

  • Fluorogenic protease substrate (e.g., a peptide with a fluorophore and a quencher).

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.7, containing NaCl, EDTA, and DTT).

  • This compound stock solution.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation: a. Prepare serial dilutions of this compound in the assay buffer. b. Prepare a working solution of the recombinant HIV-1 protease in the assay buffer. c. Prepare a working solution of the fluorogenic substrate in the assay buffer.

  • Assay Reaction: a. In a 96-well or 384-well black plate, add the this compound dilutions. b. Add the recombinant HIV-1 protease solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Signal Detection: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.[11]

  • Data Analysis: Determine the initial reaction velocities (rates of fluorescence increase) for each this compound concentration. Calculate the percent inhibition relative to the no-drug control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.

Enzymatic_Assay_Logical_Flow cluster_components Assay Components cluster_reaction Reaction Mechanism Protease Recombinant HIV-1 Protease Binding Protease + this compound (Binding) Protease->Binding Cleavage Protease + Substrate (Cleavage) Protease->Cleavage Substrate Fluorogenic Substrate Substrate->Cleavage NoCleavage Inhibited Protease + Substrate (No Cleavage) Substrate->NoCleavage This compound This compound (Inhibitor) This compound->Binding Binding->NoCleavage Fluorescence Fluorescence Signal Cleavage->Fluorescence NoFluorescence No Fluorescence Signal NoCleavage->NoFluorescence

Logical relationships in the Cell-Free Enzymatic Assay.

References

Designing Cell Culture Experiments with Tipranavir: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipranavir (TPV), a non-peptidic protease inhibitor of the human immunodeficiency virus (HIV), has garnered significant interest for its potential applications beyond antiretroviral therapy.[1][2] Notably, emerging research has highlighted its cytotoxic and pro-apoptotic effects in various cancer cell lines, suggesting a promising role as a repurposed anti-cancer agent.[3] This document provides detailed application notes and protocols for designing and conducting cell culture experiments to investigate the effects of this compound.

Data Presentation

This compound Efficacy Across Various Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) of this compound in different cell lines, providing a reference for dose-range finding studies.

Cell LineCell TypeAssay TypeIC50 / CC50 (µM)Incubation TimeReference
GCSC1Gastric Cancer Stem CellCCK-84.772 h[3]
GCSC2Gastric Cancer Stem CellCCK-86.472 h[3]
H9T-cell line (HIV-1 infected)HIV-1 Protease Inhibition0.03Not Specified[4]
MT-2Human T-cell leukemiaMTT54.1 (CC50)7 days[4]
This compound-Induced Apoptosis in Gastric Cancer Stem Cells (GCSCs)

Quantitative analysis of apoptosis induction by this compound in GCSC1 and GCSC2 cell lines using Annexin V-FITC/PI staining followed by flow cytometry.

Cell LineTreatmentPercentage of Apoptotic Cells (%)Reference
GCSC1Control (Vehicle)~5%[3]
GCSC1This compound (20 µM) for 48h~35%[3]
GCSC2Control (Vehicle)~5%[3]
GCSC2This compound (20 µM) for 48h~40%[3]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway in Gastric Cancer Stem Cells

This compound has been shown to induce apoptosis in gastric cancer stem cells by targeting the serine protease PRSS23. This initiates a signaling cascade involving the activation of p38 MAPK, which in turn upregulates IL-24, leading to the activation of the mitochondrial apoptotic pathway.[3]

Tipranavir_Apoptosis_Pathway This compound-Induced Apoptosis Pathway in GCSCs This compound This compound PRSS23 PRSS23 This compound->PRSS23 inhibits MKK3_complex PRSS23/MKK3 Complex This compound->MKK3_complex disrupts PRSS23->MKK3_complex forms complex with MKK3 MKK3 MKK3_complex->MKK3 releases MKK3->MKK3_complex p38_MAPK p38 MAPK MKK3->p38_MAPK activates p_p38_MAPK Phosphorylated p38 MAPK p38_MAPK->p_p38_MAPK phosphorylation IL24 IL-24 p_p38_MAPK->IL24 upregulates Bax_Bak Bax/Bak IL24->Bax_Bak activates Mitochondria Mitochondria Bax_Bak->Mitochondria act on Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound-induced apoptosis signaling cascade in gastric cancer stem cells.

General Experimental Workflow for Investigating this compound's Effects

This workflow outlines the key steps for characterizing the in vitro effects of this compound on a chosen cell line.

Experimental_Workflow General Workflow for this compound Cell Culture Experiments start Start prep Prepare this compound Stock Solution start->prep treatment Treat Cells with This compound prep->treatment cell_culture Cell Culture (Target Cell Line) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot Analysis treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis end End data_analysis->end

References

Animal Models for Studying Tipranavir Pharmacokinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipranavir (B1684565) (TPV), a non-peptidic protease inhibitor, is a critical component of antiretroviral therapy for treatment-experienced HIV-1 patients. Understanding its pharmacokinetic profile is paramount for optimizing dosing strategies and minimizing potential drug-drug interactions. Animal models are indispensable tools in the preclinical evaluation of this compound's absorption, distribution, metabolism, and excretion (ADME) properties. This document provides detailed application notes and experimental protocols for utilizing various animal models to study the pharmacokinetics of this compound, often co-administered with a low dose of ritonavir (B1064) (RTV) as a pharmacokinetic enhancer.

Animal Models in this compound Pharmacokinetic Research

The most commonly employed animal models for investigating this compound pharmacokinetics include mice, rats, and non-human primates. Each model offers unique advantages for specific research questions.

  • Mice: Due to their small size, cost-effectiveness, and the availability of transgenic strains, mice are frequently used for initial pharmacokinetic screening, metabolism studies, and tissue distribution analyses.

  • Rats: Rats are a larger rodent model, allowing for more extensive blood sampling and the collection of bile for excretion studies. They are often used to further characterize the pharmacokinetic profile observed in mice.

  • Non-Human Primates (NHPs): NHPs, such as cynomolgus or rhesus macaques, are physiologically more similar to humans and are considered the gold standard for preclinical pharmacokinetic studies before advancing to human trials. They provide valuable data on the translation of pharmacokinetic parameters from lower species to humans.

Data Presentation: Pharmacokinetic Parameters of this compound in Animal Models

The following tables summarize key pharmacokinetic parameters of this compound in various animal models. It is important to note that this compound is almost always co-administered with ritonavir (TPV/r) to boost its plasma concentrations by inhibiting its metabolism.

Animal Model Dose (mg/kg) Route Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) Half-life (t½) (h) Reference
Rat (Sprague-Dawley) 100 TPV / 26.7 RTVOralNot ReportedNot Reported~1005 (1670 µM·h)Not Reported[1][2]
Mouse Not SpecifiedOralBelow human exposureBelow human exposureBelow human exposureBelow human exposure[1][2]

Experimental Protocols

Oral Gavage Administration of this compound in Rodents

Objective: To administer a precise oral dose of this compound to mice or rats.

Materials:

  • This compound (and Ritonavir, if co-administered)

  • Vehicle for suspension/solution (e.g., corn oil, 0.5% methylcellulose)

  • Animal balance

  • Appropriately sized gavage needles (flexible or rigid with a ball tip)

  • Syringes

  • Animal restraint device (optional)

Protocol:

  • Animal Preparation: Acclimatize animals to handling for several days prior to the experiment. Fast animals overnight (with access to water) to ensure an empty stomach, which can reduce variability in absorption.

  • Dose Preparation: Prepare the dosing formulation of this compound (and Ritonavir) in the chosen vehicle at the desired concentration. Ensure the formulation is homogenous.

  • Dosing Procedure:

    • Weigh the animal to determine the exact volume to be administered.

    • Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a towel or a restraint device may be used.

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach and avoid perforation.

    • Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The animal should swallow the tube. Do not force the needle.

    • Once the needle is in the stomach, slowly administer the dose.

    • Carefully withdraw the needle.

    • Monitor the animal for any signs of distress immediately after dosing and for a few hours post-administration.

Serial Blood Collection from Rodents for Pharmacokinetic Analysis

Objective: To collect serial blood samples from mice or rats to determine the plasma concentration-time profile of this compound.

Materials:

  • Capillary tubes (for tail vein or saphenous vein sampling)

  • Microcentrifuge tubes containing anticoagulant (e.g., EDTA, heparin)

  • Anesthetic (e.g., isoflurane) if required by the sampling method and institutional guidelines.

  • Heat lamp or warming pad (to dilate blood vessels)

  • Gauze

  • Centrifuge

Protocol (Example: Mouse Tail Vein Sampling):

  • Animal Preparation: Place the mouse in a restraint device or under light anesthesia as per the approved protocol.

  • Vessel Dilation: Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Blood Collection:

    • Make a small, clean nick in one of the lateral tail veins with a sterile scalpel blade or a 27-gauge needle.

    • Collect the blood into a capillary tube.

    • Typical sampling time points for a pharmacokinetic study are: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing:

    • Transfer the blood from the capillary tube into a microcentrifuge tube containing anticoagulant.

    • Gently invert the tube to mix.

    • Keep the samples on ice.

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

Quantification of this compound in Plasma by HPLC-MS/MS

Objective: To accurately measure the concentration of this compound in plasma samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • C18 reverse-phase HPLC column.

  • Mobile phases (e.g., acetonitrile, methanol, water with formic acid or ammonium (B1175870) acetate).

  • This compound analytical standard.

  • Internal standard (e.g., a structurally similar compound not present in the sample).

  • Plasma samples from the pharmacokinetic study.

  • Protein precipitation solvent (e.g., acetonitrile, methanol).

  • Microcentrifuge tubes.

  • Vortex mixer.

  • Centrifuge.

Protocol:

  • Standard Curve and Quality Control Preparation: Prepare a series of calibration standards and quality control samples by spiking known concentrations of this compound and the internal standard into blank animal plasma.

  • Sample Preparation (Protein Precipitation):

    • Thaw the plasma samples, calibration standards, and quality controls on ice.

    • To a 50 µL aliquot of each plasma sample, add 150 µL of cold protein precipitation solvent containing the internal standard.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the clear supernatant to a clean tube or an HPLC vial for analysis.

  • HPLC-MS/MS Analysis:

    • Set up the HPLC-MS/MS method with appropriate parameters for this compound and the internal standard (e.g., mobile phase gradient, flow rate, column temperature, mass transitions for detection).

    • Inject the prepared samples onto the HPLC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio of this compound to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Experimental Workflow for a Rodent Pharmacokinetic Study

G cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_data_analysis Data Analysis A Animal Acclimatization C Animal Fasting A->C B Dose Formulation Preparation D Oral Gavage B->D C->D E Serial Blood Sampling (e.g., Tail Vein) D->E F Plasma Separation (Centrifugation) E->F G Sample Storage (-80°C) F->G H Sample Preparation (Protein Precipitation) G->H I HPLC-MS/MS Analysis H->I J Pharmacokinetic Parameter Calculation I->J G cluster_cyp3a4 CYP3A4 Mediated Metabolism This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Substrate M1 Monohydroxylated Metabolites M2 Desaturated Metabolites M3 Dealkylated Metabolite M4 Dihydroxylated Metabolite Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition CYP3A4->M1 CYP3A4->M2 CYP3A4->M3 CYP3A4->M4

References

Methodology for In Vitro Investigation of Tipranavir Drug-Drug Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tipranavir (TPV) is a non-peptidic protease inhibitor (PI) used in the treatment of human immunodeficiency virus (HIV) infection. Co-administration of this compound with a low dose of ritonavir (B1064) (RTV), a potent cytochrome P450 (CYP) 3A4 inhibitor, is standard practice to boost this compound's plasma concentrations. This combination, however, presents a complex profile of potential drug-drug interactions (DDIs). In vitro studies are crucial for elucidating the mechanisms of these interactions and predicting their clinical significance.

These application notes provide detailed methodologies for studying the in vitro DDI potential of this compound, focusing on its effects on major drug-metabolizing enzymes and transporters. The protocols outlined below are intended to guide researchers in designing and executing robust in vitro experiments.

Key Interaction Pathways of this compound

This compound, particularly when co-administered with ritonavir (TPV/r), can modulate the activity of various enzymes and transporters, leading to clinically significant DDIs. In vitro studies have indicated that TPV/r is a net inhibitor of CYP3A and a net inducer of P-glycoprotein (P-gp).[1] Furthermore, in vitro studies with human liver microsomes have shown that this compound can inhibit CYP1A2, CYP2C9, CYP2C19, and CYP2D6.[1] While this compound itself is a potent inducer of CYP3A, this effect is overcome by the potent inhibitory action of co-administered ritonavir. The net effect of TPV/r on other CYPs and transporters can be complex, involving both induction and inhibition.

Data Presentation: Summary of In Vitro Inhibition Data

The following table summarizes the in vitro inhibitory potential of this compound against key drug-metabolizing enzymes. It is important to note that these values are for this compound alone and the co-administration with ritonavir will significantly alter the net in vivo effect, particularly for CYP3A4.

Enzyme/TransporterTest SystemSubstrateIC50 / Ki (µM)Reference
Cytochrome P450 Enzymes
CYP1A2Human Liver MicrosomesPhenacetin> 25[1]
CYP2C9Human Liver MicrosomesTolbutamide> 25[1]
CYP2C19Human Liver MicrosomesS-mephenytoin> 25[1]
CYP2D6Human Liver MicrosomesDextromethorphan> 25[1]
CYP3A4Human Liver MicrosomesMidazolam1.8[1]
Drug Transporters
P-glycoprotein (P-gp)P388/dx cellsCalcein-AMPotent Inhibitor (Ranked 3rd among tested PIs)[2]
Uridine 5'-diphospho-glucuronosyltransferase
UGT1A1Recombinant Human UGT1A1Bilirubin (B190676)Moderate Inhibitor (IC50 values for other PIs range from 2.3 to 87 µM)[3][4]

Experimental Protocols

Cytochrome P450 (CYP) Inhibition Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound for major CYP isoforms using human liver microsomes.

Objective: To quantify the direct inhibitory potential of this compound on CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound

  • CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or Methanol (for quenching)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound by serial dilution.

    • Prepare stock solutions of CYP probe substrates.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add potassium phosphate buffer, HLM, and the NADPH regenerating system.

    • Add varying concentrations of this compound or vehicle control to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the CYP probe substrate.

    • Incubate at 37°C for a predetermined time (linear range of metabolite formation).

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (this compound, Substrates, HLMs, Buffer) Incubation Incubate at 37°C (HLMs + this compound + Substrate + NADPH) Reagents->Incubation Add to plate Quench Quench Reaction Incubation->Quench Stop reaction Process Process Sample (Centrifuge, Supernatant Transfer) Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Analysis (Calculate % Inhibition, Determine IC50) LCMS->Data

Figure 1: Workflow for the in vitro CYP450 inhibition assay.

P-glycoprotein (P-gp) Inhibition Assay using Caco-2 Cells

This protocol describes a bidirectional transport assay using Caco-2 cell monolayers to determine if this compound is an inhibitor of the P-gp efflux transporter.

Objective: To assess the inhibitory effect of this compound on the P-gp-mediated transport of a known substrate, digoxin.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • This compound

  • [³H]-Digoxin (or other suitable P-gp substrate)

  • Hank's Balanced Salt Solution (HBSS) with HEPES buffer

  • Positive control inhibitor (e.g., Verapamil)

  • Scintillation counter

  • Transepithelial electrical resistance (TEER) meter

Procedure:

  • Caco-2 Cell Culture:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

    • Monitor monolayer integrity by measuring TEER values.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport:

      • Add HBSS containing [³H]-Digoxin and varying concentrations of this compound (or vehicle/positive control) to the apical (donor) chamber.

      • Add fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport:

      • Add HBSS containing [³H]-Digoxin and varying concentrations of this compound (or vehicle/positive control) to the basolateral (donor) chamber.

      • Add fresh HBSS to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Measure the radioactivity in the samples using a scintillation counter.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

    • Determine the percent inhibition of the efflux ratio by this compound compared to the vehicle control.

    • Calculate the IC50 value for P-gp inhibition.

Pgp_Inhibition_Workflow cluster_culture Cell Culture cluster_transport Transport Assay cluster_analysis Analysis Culture Culture Caco-2 cells on Transwell inserts Integrity Monitor Monolayer Integrity (TEER) Culture->Integrity Transport_AB A -> B Transport (Digoxin + this compound) Integrity->Transport_AB Transport_BA B -> A Transport (Digoxin + this compound) Integrity->Transport_BA Sample Sample Collection Transport_AB->Sample Transport_BA->Sample Quantify Quantify Digoxin (Scintillation Counting) Sample->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate IC50 Determine IC50 Calculate->IC50

Figure 2: Workflow for the P-glycoprotein inhibition assay.

UGT1A1 Inhibition Assay

This protocol details the procedure for assessing the inhibitory potential of this compound on UGT1A1-mediated glucuronidation.

Objective: To determine the IC50 of this compound for UGT1A1 using recombinant human UGT1A1.

Materials:

  • Recombinant human UGT1A1 (e.g., from baculovirus-infected insect cells)

  • This compound

  • UGT1A1 substrate (e.g., Bilirubin or Estradiol)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Bovine serum albumin (BSA)

  • Acetonitrile or Methanol (for quenching)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound by serial dilution.

    • Prepare a stock solution of the UGT1A1 substrate.

    • Prepare a stock solution of UDPGA.

  • Incubation:

    • In a 96-well plate, add Tris-HCl buffer, MgCl₂, BSA, and recombinant UGT1A1.

    • Add varying concentrations of this compound or vehicle control.

    • Add the UGT1A1 substrate.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding UDPGA.

    • Incubate at 37°C for a specific time.

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the glucuronide conjugate of the substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of glucuronide formation at each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

UGT1A1_Inhibition_Pathway Substrate Substrate (e.g., Bilirubin) UGT1A1 UGT1A1 Substrate->UGT1A1 Glucuronide Glucuronide Conjugate UGT1A1->Glucuronide Glucuronidation UDPGA UDPGA UDPGA->UGT1A1 This compound This compound This compound->UGT1A1 Inhibition

Figure 3: Signaling pathway of UGT1A1-mediated glucuronidation and its inhibition by this compound.

Conclusion

The in vitro methodologies described in these application notes provide a robust framework for characterizing the drug-drug interaction profile of this compound. By systematically evaluating its inhibitory potential against key CYP enzymes, P-glycoprotein, and UGT1A1, researchers can generate crucial data to inform preclinical and clinical development programs. Accurate in vitro assessment is fundamental for predicting the clinical relevance of DDIs and ensuring the safe and effective use of this compound in combination with other therapeutic agents.

References

Application Notes and Protocols for High-Throughput Screening of Tipranavir Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Tipranavir analogs targeting HIV-1 protease. The methodologies described are designed to facilitate the rapid and reliable identification of potent lead compounds for further drug development.

Introduction to this compound and HIV-1 Protease Inhibition

This compound (TPV) is a non-peptidic protease inhibitor (PI) that has demonstrated significant antiviral activity against both wild-type and multi-drug resistant strains of HIV-1.[1] Unlike many other PIs that have a peptide-like core, this compound belongs to the 4-hydroxy-5,6-dihydro-2-pyrone sulfonamide class of inhibitors.[1] Its unique structure allows it to maintain a strong hydrogen bond network with invariant regions of the protease, including the catalytic Asp25 and the backbone of Asp29, Asp30, Gly48, and Ile50.[2] This distinct binding mode contributes to its efficacy against resistant viral strains.

The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes.[3][4] Inhibition of this protease results in the production of immature, non-infectious virions, thus halting the spread of the virus.[4] High-throughput screening of this compound analogs is a key strategy for discovering novel PIs with improved potency, resistance profiles, and pharmacokinetic properties.

High-Throughput Screening Strategies

Two primary methodologies are recommended for the high-throughput screening of this compound analogs: a biochemical Förster Resonance Energy Transfer (FRET)-based assay and a cell-based luciferase reporter gene assay.

  • FRET-Based Assays: These in vitro assays directly measure the enzymatic activity of purified HIV-1 protease. They utilize a synthetic peptide substrate labeled with a FRET pair (a fluorophore and a quencher). Cleavage of the substrate by the protease separates the FRET pair, resulting in a measurable increase in fluorescence. This method is highly adaptable for HTS and allows for the direct determination of enzyme kinetics and inhibitor potency (e.g., IC50 values).

  • Cell-Based Luciferase Reporter Assays: These assays measure the inhibition of viral replication in a cellular context. They typically employ a cell line that is susceptible to HIV-1 infection and contains a luciferase reporter gene under the control of the HIV-1 Long Terminal Repeat (LTR) promoter.[5] In the presence of an active protease inhibitor, viral replication is blocked, leading to a decrease in luciferase expression and a corresponding reduction in luminescence. This approach provides valuable information on compound permeability, cytotoxicity, and efficacy within a biological system.

Data Presentation and Quality Control

The success of any HTS campaign relies on robust data quality. The Z'-factor is a statistical parameter used to quantify the quality and reliability of an HTS assay.[6][7] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8]

Table 1: Representative Enzyme Kinetic and Inhibition Data for HIV-1 Protease Inhibitors
Compound/InhibitorAssay TypeParameterValueReference
This compound (TPV)Enzyme InhibitionKi (Wild-Type Protease)19 pM[2]
Atazanavir (ATV)Enzyme InhibitionKi (Wild-Type Protease)35 pM[2]
Lopinavir (LPV)Enzyme InhibitionKi (Wild-Type Protease)31 pM[2]
Amprenavir (APV)Enzyme InhibitionKi (Wild-Type Protease)170 pM[2]
Indinavir (IDV)Enzyme InhibitionKi (Wild-Type Protease)250 pM[2]
Darunavir (DRV)Enzyme InhibitionKi (Wild-Type Protease)10 pM[2]
This compound (TPV)Cell-based (T-cells)Approx. IC50500-1000 nM[9]
Atazanavir (ATV)Cell-based (T-cells)Approx. IC501-10 nM[9]
Lopinavir (LPV)Cell-based (T-cells)Approx. IC5010-50 nM[9]
Indinavir (IDV)Cell-based (T-cells)Approx. IC50100-500 nM[9]
Table 2: HTS Assay Performance Metrics
Assay TypeParameterTypical ValueInterpretationReference
FRET-based Protease AssayZ'-factor> 0.7Excellent for HTS[10]
Luciferase Reporter AssayZ'-factor> 0.8Excellent for HTS[11]
FRET-based Protease AssaySignal-to-Background (S/B)> 10Robust assay window[12]
Luciferase Reporter AssaySignal-to-Background (S/B)> 45Excellent assay window[13]

Signaling Pathway and Experimental Workflow Diagrams

HIV_Protease_Pathway Gag_Pol Gag-Pol Polyprotein (p160) Gag Gag Polyprotein (p55) PR_inactive Inactive Protease (within Gag-Pol) Gag_Pol->PR_inactive Autocatalytic Cleavage Viral_Enzymes Mature Viral Enzymes (RT, IN) Gag_Pol->Viral_Enzymes releases Virion_Assembly Immature Virion Assembly Gag_Pol->Virion_Assembly Structural_Proteins Mature Structural Proteins (MA, CA, NC) Gag->Structural_Proteins releases Gag->Virion_Assembly PR_active Active HIV-1 Protease (Dimer) PR_inactive->PR_active Dimerization PR_active->Gag_Pol Cleavage PR_active->Gag Cleavage Inhibition Inhibition Mature_Virion Mature, Infectious Virion Structural_Proteins->Mature_Virion Viral_Enzymes->Mature_Virion Tipranavir_Analogs This compound Analogs Tipranavir_Analogs->PR_active

Caption: HIV-1 Protease maturation and polyprotein processing pathway, and the point of inhibition by this compound analogs.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screening cluster_2 Hit Confirmation & Dose-Response cluster_3 Secondary Assays Assay_Dev Assay Optimization (e.g., FRET, Luciferase) Z_Factor Z'-Factor Calculation (Z' > 0.5) Assay_Dev->Z_Factor Compound_Library This compound Analog Library (in 384-well plates) Z_Factor->Compound_Library Primary_HTS High-Throughput Screen (Single Concentration) Compound_Library->Primary_HTS Hit_ID Primary Hit Identification Primary_HTS->Hit_ID Hit_Confirmation Hit Confirmation (Fresh Compounds) Hit_ID->Hit_Confirmation Dose_Response Dose-Response Curves (IC50 Determination) Hit_Confirmation->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Orthogonal Assays (e.g., Cell-based, Cytotoxicity) Confirmed_Hits->Secondary_Assays Lead_Candidates Lead Candidates Secondary_Assays->Lead_Candidates

Caption: A generalized workflow for the high-throughput screening of this compound analogs.

Experimental Protocols

Protocol 1: FRET-Based HIV-1 Protease Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound analogs against purified HIV-1 protease.

Materials:

  • Purified, recombinant HIV-1 protease

  • FRET-based protease substrate (e.g., derived from a natural processing site, labeled with a fluorophore/quencher pair like EDANS/DABCYL or a more sensitive pair)

  • Assay Buffer: 10 mM Sodium Acetate, pH 5.0, 1 M NaCl

  • This compound analogs dissolved in 100% DMSO

  • Positive Control: this compound or another potent HIV-1 protease inhibitor

  • Negative Control: 100% DMSO

  • Black, flat-bottom 384-well microplates

  • Fluorescence microplate reader with appropriate filters for the chosen FRET pair (e.g., Excitation/Emission at 360/508 nm for EDANS/DABCYL).[2]

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound analogs in 100% DMSO.

    • Using an acoustic liquid handler or a multi-channel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the appropriate wells of a 384-well plate.

    • Add DMSO only to the negative control wells and a known inhibitor to the positive control wells.

  • Enzyme Preparation:

    • Dilute the HIV-1 protease stock solution in cold Assay Buffer to the desired final concentration (e.g., 1-400 nM, to be optimized).[2] Keep the enzyme solution on ice.

  • Assay Reaction:

    • Add the diluted enzyme solution to all wells of the 384-well plate containing the compounds, except for the no-enzyme control wells. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Measurement:

    • Prepare the FRET substrate solution in Assay Buffer to the desired final concentration (e.g., 40 µM).[2]

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a pre-warmed (25°C) fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over a period of 1-2 hours, with readings taken every 1-2 minutes.

Data Analysis:

  • Calculate the initial reaction velocity (v) for each well by determining the linear slope of the fluorescence signal over time.

  • Normalize the data to the controls:

    • % Inhibition = 100 * (1 - (vinhibitor - vbackground) / (vno inhibitor - vbackground))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value for each compound by fitting the data to a four-parameter logistic equation.

  • Calculate the Z'-factor for each plate to ensure data quality:

    • Z' = 1 - (3 * (SDmax + SDmin)) / |Meanmax - Meanmin|

    • Where 'max' refers to the uninhibited control and 'min' refers to the fully inhibited control.

Protocol 2: Cell-Based Luciferase Reporter Assay for HIV-1 Replication Inhibition

Objective: To assess the ability of this compound analogs to inhibit HIV-1 replication in a cellular environment.

Materials:

  • TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4, with an integrated luciferase gene under the control of the HIV-1 LTR)

  • HIV-1 viral stock (e.g., NL4-3)

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • This compound analogs dissolved in DMSO

  • Positive Control: this compound or another potent PI

  • Negative Control: DMSO

  • White, clear-bottom 384-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count TZM-bl cells.

    • Seed the cells into 384-well plates at an optimized density (e.g., 5,000 cells/well) in complete growth medium.

    • Incubate the plates at 37°C, 5% CO2 for 12-24 hours to allow for cell adherence.

  • Compound Addition:

    • Add the this compound analogs at the desired final concentration to the appropriate wells.

    • Add positive and negative controls to their respective wells.

  • Viral Infection:

    • Dilute the HIV-1 viral stock in growth medium to a pre-determined multiplicity of infection (MOI) that gives a robust luciferase signal.

    • Add the diluted virus to all wells except for the uninfected control wells.

  • Incubation:

    • Incubate the plates at 37°C, 5% CO2 for 48 hours.

  • Luciferase Assay:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add the luciferase assay reagent to all wells according to the manufacturer's instructions.

    • Incubate for a short period (e.g., 2-5 minutes) to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Normalize the luminescence data to the controls:

    • % Inhibition = 100 * (1 - (RLUinhibitor - RLUbackground) / (RLUno inhibitor - RLUbackground))

    • RLU = Relative Light Units

  • For dose-response experiments, plot the % Inhibition against the logarithm of the compound concentration and determine the IC50 values.

  • Simultaneously, a cytotoxicity assay (e.g., using a viability dye like CellTiter-Glo®) can be performed on parallel plates to identify compounds that are toxic to the cells.

  • Calculate the Z'-factor for each plate to validate the assay performance.

Considerations for Screening Non-Peptidic Inhibitors like this compound Analogs

  • Solubility: this compound and its analogs may have different solubility profiles compared to peptidic inhibitors. Ensure complete dissolution in DMSO and assess for any precipitation in aqueous assay buffers. The final DMSO concentration in the assay should be kept to a minimum (typically ≤1%) and be consistent across all wells.

  • Non-Specific Binding: Non-peptidic compounds can sometimes exhibit non-specific binding to assay components or plastics. Including a counterscreen with an unrelated enzyme or a different assay format can help identify and eliminate such artifacts.

  • Mechanism of Action: While the primary target is the active site of the protease, some analogs may exhibit allosteric inhibition or disrupt protease dimerization.[14] Follow-up mechanistic studies may be required for confirmed hits.

  • Cell Permeability: A key advantage of cell-based assays is the ability to assess cell permeability. A compound that is potent in a biochemical assay but inactive in a cell-based assay may have poor cell penetration.

By employing these detailed protocols and considering the specific properties of non-peptidic inhibitors, researchers can effectively screen libraries of this compound analogs to identify promising new anti-HIV drug candidates.

References

Application Notes and Protocols for the Quantification of Tipranavir in Plasma using LC/MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Tipranavir (B1684565) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). The methods described are compiled from validated procedures in the scientific literature, offering robust and reliable approaches for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials.

Introduction

This compound is a non-peptidic protease inhibitor used in the treatment of HIV-1 infection. Accurate and precise quantification of this compound in plasma is crucial for optimizing patient dosage, ensuring therapeutic efficacy, and minimizing potential toxicities. LC/MS/MS has become the gold standard for this application due to its high sensitivity, selectivity, and speed. This document outlines two primary methods: one based on protein precipitation and another on liquid-liquid extraction for sample preparation.

Method 1: Protein Precipitation

This method is rapid and straightforward, making it suitable for high-throughput analysis. It involves the precipitation of plasma proteins with an organic solvent, followed by direct injection of the supernatant into the LC/MS/MS system.

Experimental Protocol

1. Sample Preparation

  • To 50 µL of human plasma in a microcentrifuge tube, add a suitable internal standard (e.g., Saquinavir-d5).[1]

  • Add 100 µL of a protein precipitation solution (e.g., a mixture of methanol (B129727) and acetonitrile).[1]

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an HPLC vial for analysis.

2. Liquid Chromatography

  • Column: Inertsil ODS3 (50 mm x 2.0 mm, 5 µm) or equivalent C18 column.[1]

  • Mobile Phase A: Acetate (B1210297) buffer (pH 5).[1]

  • Mobile Phase B: Methanol.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Gradient: A stepwise gradient can be employed to ensure optimal separation.[1]

  • Injection Volume: 5-10 µL.

  • Column Temperature: 35-40 °C.

  • Run Time: Approximately 5.5 minutes.[1]

3. Mass Spectrometry

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions: Monitor the appropriate precursor to product ion transitions for this compound and the internal standard.

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, auxiliary, and collision), and ion spray voltage according to the specific instrument used.

Workflow Diagram

Protein Precipitation Workflow for this compound Analysis plasma Plasma Sample (50 µL) is Add Internal Standard (e.g., Saquinavir-d5) plasma->is ppt Add Protein Precipitation Solution (100 µL) is->ppt vortex Vortex (1-2 min) ppt->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC/MS/MS Analysis supernatant->lcms

Caption: Protein Precipitation Workflow.

Method 2: Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) offers a cleaner sample extract by removing more interfering substances compared to protein precipitation, which can lead to improved assay sensitivity and reduced matrix effects.

Experimental Protocol

1. Sample Preparation

  • To 250 µL of plasma in a glass tube, add an appropriate internal standard.

  • Add 3 mL of an extraction solvent mixture (e.g., ethyl acetate/hexane).[2]

  • Vortex the mixture vigorously for 5-10 minutes.

  • Centrifuge at a moderate speed (e.g., 3,000 x g) for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50 °C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an HPLC vial for injection.

2. Liquid Chromatography

  • Column: A C8 or C18 reversed-phase column is suitable.

  • Mobile Phase: An isocratic mobile phase, for example, a mixture of sodium acetate buffer (pH 5), methanol, and acetonitrile (B52724) (e.g., 35:30:35, v/v/v) can be used.[3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35-40 °C.

3. Mass Spectrometry

  • The mass spectrometry conditions will be similar to those described in Method 1, with ESI in positive mode and MRM for quantification. Optimization of source parameters is essential.

Workflow Diagram

Liquid-Liquid Extraction Workflow for this compound Analysis plasma Plasma Sample (250 µL) is Add Internal Standard plasma->is lle Add Extraction Solvent (e.g., Ethyl Acetate/Hexane) is->lle vortex Vortex (5-10 min) lle->vortex centrifuge Centrifuge (3,000 x g, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC/MS/MS Analysis reconstitute->lcms

Caption: Liquid-Liquid Extraction Workflow.

Quantitative Data Summary

The following tables summarize typical performance characteristics for LC/MS/MS methods for this compound quantification in human plasma, based on published literature.

Table 1: Method Performance Characteristics

ParameterMethod 1 (Protein Precipitation)Method 2 (Liquid-Liquid Extraction)
Linearity Range 0.1 - 75 µg/mL[1]2 - 80 mg/L (µg/mL)[3]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[1]0.4 mg/L (µg/mL)[2]
Intra-day Precision (%CV) < 10.4%[1]< 10.5%[3]
Inter-day Precision (%CV) < 10.4%[1]Not explicitly stated, but overall precision is < 10.5%[3]
Accuracy within ±7.2%[1]-9.1% (mean)[3]
Recovery Not explicitly stated70.8% (mean)[3]
Internal Standard Saquinavir-d5[1]Prazepam[3]

Table 2: Example Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound Typically around 603.3Fragment ions to be determined empirically
Saquinavir-d5 (IS) Typically around 676.4Fragment ions to be determined empirically
Prazepam (IS) Typically around 325.1Fragment ions to be determined empirically

Note: The exact m/z values for precursor and product ions should be optimized for the specific instrument being used.

Method Validation Considerations

For use in regulated environments, any LC/MS/MS method for this compound quantification must be fully validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the assay response is directly proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the sample preparation process.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Conclusion

The LC/MS/MS methods outlined in these application notes provide robust and reliable approaches for the quantification of this compound in human plasma. The choice between protein precipitation and liquid-liquid extraction will depend on the specific requirements of the study, such as sample throughput, required sensitivity, and the complexity of the plasma matrix. Proper method development and validation are essential to ensure the generation of high-quality data for clinical and research applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tipranavir Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the HIV-1 protease inhibitor, Tipranavir (B1684565), in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is practically insoluble in aqueous buffers at neutral and alkaline pH.[1][2] Its solubility is pH-dependent and increases in acidic conditions. While specific quantitative data across a wide pH range is limited in publicly available literature, it is known to be insoluble in aqueous buffer at pH 7.5.[1][2] For practical laboratory purposes, its aqueous solubility is considered very low, necessitating the use of solubility enhancement techniques for most in vitro and formulation experiments.

Q2: In which organic solvents is this compound soluble?

A2: this compound is freely soluble in several organic solvents, including ethanol (B145695), propylene (B89431) glycol, and dimethyl sulfoxide (B87167) (DMSO).[1] These solvents can be used to prepare stock solutions for in vitro assays, but their concentration in the final aqueous solution should be carefully controlled to avoid solvent effects on the experiment.

Q3: What are the main strategies to improve the aqueous solubility of this compound?

A3: The primary strategies for enhancing the aqueous solubility of poorly soluble drugs like this compound include:

  • Co-solvency: Blending water with miscible organic solvents.

  • Use of Excipients: Incorporating solubilizing agents such as surfactants and polymers.

  • Formulation as a Solid Dispersion: Dispersing this compound in a solid carrier matrix.

  • Particle Size Reduction: Increasing the surface area of the drug particles through techniques like nanosuspension.

Troubleshooting Guides

Issue 1: this compound precipitates when diluting a stock solution into an aqueous buffer.

This is a common issue due to the hydrophobic nature of this compound. Here are several approaches to troubleshoot this problem, ranging from simple adjustments to more advanced formulation techniques.

The addition of a water-miscible organic solvent can significantly increase the solubility of this compound in your aqueous medium.

Experimental Protocol: Co-solvency for this compound Solubilization

  • Prepare a Concentrated Stock Solution: Dissolve this compound in 100% ethanol or propylene glycol to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Co-solvent-Buffer Mixtures: Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing various percentages of a co-solvent. It is recommended to test a range of co-solvent concentrations (e.g., 10%, 20%, 40% v/v). A previously reported vehicle consists of propylene glycol, sterile water, and ethanol in a 70:20:10 (v/v/v) ratio.[3][4]

  • Spike this compound Stock into Co-solvent-Buffer: While vortexing, slowly add a small volume of the this compound stock solution to the co-solvent-buffer mixture to achieve your desired final concentration.

  • Observation and Quantification: Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the desired temperature. For quantitative analysis, centrifuge the solution and measure the concentration of this compound in the supernatant using a validated HPLC method.

Quantitative Data: Expected Solubility Enhancement with Co-solvents (Hypothetical)

Co-solvent System10% Co-solvent20% Co-solvent40% Co-solvent
Ethanol/Water Low µg/mL rangeMid µg/mL rangeHigh µg/mL range
Propylene Glycol/Water Low µg/mL rangeMid-High µg/mL rangemg/mL range

Note: This table provides an expected trend. Actual solubility values should be determined experimentally.

Troubleshooting Workflow: Co-solvency

start Precipitation Observed cosolvent Increase Co-solvent Concentration start->cosolvent check_solvent_effect Evaluate Impact on Experimental System cosolvent->check_solvent_effect alternative_cosolvent Try Alternative Co-solvent (e.g., Propylene Glycol) check_solvent_effect->alternative_cosolvent Unacceptable success This compound Solubilized check_solvent_effect->success Acceptable failure Precipitation Persists check_solvent_effect->failure Still Precipitates alternative_cosolvent->check_solvent_effect next_method Proceed to Method 2: Use of Excipients failure->next_method

Caption: Troubleshooting workflow for using co-solvents to address this compound precipitation.

Surfactants and polymers can form micelles or other structures that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous media.

Commonly Used Excipients:

  • Soluplus®: A graft copolymer with amphiphilic properties, known to enhance the solubility of poorly soluble drugs.

  • Cremophor® EL (Kolliphor® EL): A polyethoxylated castor oil derivative.

  • Tween® 80 (Polysorbate 80): A nonionic surfactant.

Experimental Protocol: Excipient-based Solubilization

  • Prepare Excipient-Buffer Solutions: Dissolve the chosen excipient (e.g., Soluplus®, Tween® 80) in the desired aqueous buffer at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Add this compound: Add an excess amount of this compound powder to each excipient-buffer solution.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge the samples to pellet the undissolved drug. Filter the supernatant through a 0.22 µm filter and analyze the this compound concentration using a validated HPLC method.

Quantitative Data: Expected Solubility Enhancement with Excipients (Hypothetical)

Excipient (1% w/v)Expected Solubility Increase (fold)
Soluplus® 10 - 50
Cremophor® EL 5 - 20
Tween® 80 5 - 15

Note: This table provides an expected trend. Actual solubility enhancement should be determined experimentally.

A solid dispersion involves dispersing this compound in a solid hydrophilic carrier, often a polymer. When this solid dispersion is introduced into an aqueous medium, the carrier dissolves and releases the drug in a finely dispersed, often amorphous, state, which enhances its dissolution and apparent solubility.

Experimental Protocol: this compound-PVP K30 Solid Dispersion by Solvent Evaporation

  • Dissolve Drug and Carrier: Dissolve this compound and a hydrophilic polymer, such as polyvinylpyrrolidone (B124986) K30 (PVP K30), in a common volatile solvent like ethanol. A typical starting drug-to-polymer ratio is 1:4 (w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by heating in a water bath under a stream of nitrogen. This will leave a thin film or solid mass.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion and grind it into a fine powder using a mortar and pestle.

  • Solubility Testing: Determine the apparent solubility of the solid dispersion powder in your aqueous buffer using the equilibration method described in Method 2.

Logical Relationship: Solid Dispersion for Enhanced Solubility

cluster_0 Preparation cluster_1 Solubilization This compound This compound (Crystalline) solution Homogeneous Solution This compound->solution pvp PVP K30 pvp->solution solvent Ethanol solvent->solution evaporation Solvent Evaporation solution->evaporation solid_dispersion Solid Dispersion (Amorphous this compound in PVP K30 matrix) evaporation->solid_dispersion aqueous_medium Aqueous Medium dissolution Rapid Dissolution of PVP K30 solid_dispersion->dissolution aqueous_medium->dissolution release Release of Amorphous This compound dissolution->release increased_solubility Increased Apparent Solubility release->increased_solubility

Caption: Workflow for preparing a solid dispersion of this compound to enhance its aqueous solubility.

Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate and higher saturation solubility.

Experimental Protocol: this compound Nanosuspension by Wet Milling

  • Prepare a Pre-suspension: Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., a combination of a polymer and a surfactant, such as Poloxamer 407).

  • Wet Milling: Introduce the pre-suspension into a bead mill containing small milling beads (e.g., yttria-stabilized zirconia beads).

  • Milling Parameters: Mill the suspension at a specific speed and for a defined duration. These parameters need to be optimized to achieve the desired particle size.

  • Particle Size Analysis: Monitor the particle size distribution during and after milling using techniques like dynamic light scattering (DLS).

  • Separation: Separate the nanosuspension from the milling beads.

  • Solubility Assessment: Determine the saturation solubility of the nanosuspension.

Experimental Workflow: Nanosuspension Preparation

start This compound Powder pre_suspension Pre-suspension start->pre_suspension stabilizer Aqueous Stabilizer Solution stabilizer->pre_suspension wet_milling Wet Milling (Bead Mill) pre_suspension->wet_milling particle_size_analysis Particle Size Analysis (DLS) wet_milling->particle_size_analysis nanosuspension This compound Nanosuspension particle_size_analysis->nanosuspension Desired Size Achieved adjust_params Adjust Milling Parameters particle_size_analysis->adjust_params Size Not Optimal adjust_params->wet_milling

Caption: General workflow for preparing a this compound nanosuspension using wet milling.

Appendix: Experimental Protocols

Protocol 1: Quantification of this compound using HPLC

This protocol provides a general method for the quantification of this compound in samples from solubility studies.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of methanol (B129727) and a phosphate (B84403) buffer (pH 3.0) in a 70:30 (v/v) ratio is a good starting point. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.[5]

  • Injection Volume: 20 µL.

  • Standard Curve: Prepare a series of standard solutions of this compound in the mobile phase or a solvent mixture similar to your sample matrix. The linear range should encompass the expected concentrations of your samples. A typical range for a standard curve might be 1-100 µg/mL.

Signaling Pathway: Metabolism of this compound

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the predominant enzyme involved.[2][5][6][7] This metabolic process can be inhibited by ritonavir, which is why the two drugs are often co-administered to "boost" the plasma concentrations of this compound.[2][5][8]

This compound This compound cyp3a4 CYP3A4 Enzyme (Liver Microsomes) This compound->cyp3a4 Metabolism metabolites Oxidative Metabolites (e.g., hydroxylated, dealkylated) cyp3a4->metabolites excretion Excretion metabolites->excretion ritonavir Ritonavir ritonavir->cyp3a4 Inhibition

Caption: Simplified metabolic pathway of this compound via CYP3A4 and its inhibition by Ritonavir.

References

Technical Support Center: Optimizing Tipranavir/ritonavir Dosage in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preclinical optimization of Tipranavir (B1684565)/ritonavir (B1064) (TPV/r) dosage.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. In Vitro Assay Troubleshooting

  • Question: I am observing high variability in my in vitro antiviral activity assays for this compound. What could be the cause?

    • Answer: High variability in in vitro assays can stem from several factors. Ensure consistent cell seeding density and viability. This compound's low aqueous solubility can also be a significant contributor. Verify that your drug stock solutions are fully dissolved and consider using a self-emulsifying drug delivery system (SEDDS) formulation for better consistency in aqueous media.[1] It is also crucial to maintain a consistent and low percentage of the organic solvent (like DMSO) used for dissolving the drug in the final culture medium, as higher concentrations can affect cell health and viral replication.

  • Question: My EC50 values for this compound against HIV-1 are higher than what is reported in the literature. How can I troubleshoot this?

    • Answer: Discrepancies in EC50 values can arise from the specific HIV-1 strain used, as different strains, especially those with pre-existing resistance mutations, will show varied susceptibility.[1] Ensure you are using a well-characterized laboratory strain or clinical isolate. The cell line used for the assay (e.g., T-cells) and the assay format (e.g., MTT, XTT) can also influence the results.[2] Finally, confirm the accuracy of your this compound and ritonavir concentrations through analytical methods like HPLC.

  • Question: I am seeing significant cytotoxicity in my control cells at higher concentrations of the drug vehicle. What can I do?

    • Answer: The vehicle used to dissolve this compound, often containing organic solvents, can be toxic to cells at high concentrations. It is essential to run a vehicle control to determine the maximum tolerable concentration that does not impact cell viability. If toxicity is observed, you may need to explore alternative, less toxic solvents or specialized formulations like those containing Vitamin E TPGS, which can improve solubility and reduce the required concentration of organic solvents.

2. In Vivo & Pharmacokinetic Troubleshooting

  • Question: The oral bioavailability of this compound in our rat model is very low and inconsistent. What are the potential reasons and solutions?

    • Answer: this compound has inherently limited oral bioavailability.[1] This can be exacerbated by the formulation used for oral gavage. A simple suspension may lead to poor absorption. Consider using a lipid-based formulation, such as a solution in sesame oil or a self-emulsifying formulation, to improve solubility and absorption.[3][4] Co-administration with ritonavir is essential to inhibit CYP3A4-mediated first-pass metabolism, which significantly increases this compound's plasma concentrations.[5]

  • Question: We are observing signs of hepatotoxicity (elevated liver enzymes) in our animal models at doses we expected to be safe. How should we approach this?

    • Answer: this compound/ritonavir is known to be associated with hepatotoxicity.[3] The risk can be dose-dependent. It is crucial to conduct thorough dose-ranging toxicity studies. If hepatotoxicity is observed, consider adjusting the dose downwards. It is also important to monitor liver function markers (ALT, AST) regularly throughout the study. The mechanism of hepatotoxicity is thought to be related to the extensive metabolism of this compound by the liver's cytochrome P450 system.[3]

  • Question: How do I prepare a suitable formulation of this compound/ritonavir for oral administration in rats?

    • Answer: For preclinical oral dosing in rats, this compound can be dissolved in a vehicle composed of propylene (B89431) glycol, sterile water, and ethanol (B145695) (e.g., in a 70:20:10 v/v/v ratio).[3] Alternatively, a lipid-based formulation using sesame oil can be prepared.[3][4] For a 5 mg/kg oral dose in rats, a concentration of 5 mg/mL in the vehicle is appropriate.[3] Ensure the formulation is homogenous and stable for the duration of the study.

3. Analytical Method Troubleshooting

  • Question: We are experiencing issues with our HPLC analysis of plasma samples, such as peak tailing and inconsistent retention times for this compound. What are some common solutions?

    • Answer: HPLC issues can be complex. For peak tailing, ensure the mobile phase pH is appropriate for this compound. Contamination at the head of the column can also cause this; using a guard column can help mitigate this.[6] Inconsistent retention times can be due to fluctuations in mobile phase composition or temperature. Ensure your mobile phase is well-mixed and degassed, and use a column oven for stable temperature control.[7] Always check for leaks in the system, as this can affect pressure and flow rate, leading to variability.[5]

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity of this compound

HIV-1 Strain TypeEC50 Range (µM)
Laboratory Strains & Clinical Isolates0.03 - 0.07
Group O and HIV-2 Isolates0.164 - 1

Data sourced from product information detailing in vitro studies in T-cell infection models.[5]

Table 2: Pharmacokinetic Parameters of this compound in Rats with Different Oral Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Lipid-Free5~15002~6000
LCT-Based5~12003~5500

Data estimated from graphical representations in a study comparing lipid-free and long-chain triglyceride (LCT)-based formulations in rats.[3][4] Note: These are approximate values and may vary based on specific experimental conditions.

Experimental Protocols

1. Protocol for In Vitro Antiviral Activity Assay (EC50 Determination)

  • Cell Plating: Seed T-cells (e.g., MT-2) in a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations.

  • Infection: Infect the cells with a predetermined titer of HIV-1.

  • Treatment: Immediately after infection, add the different concentrations of this compound to the wells. Include a "no drug" control.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Assess cell viability using an MTT or XTT assay.

  • Data Analysis: Calculate the drug concentration that inhibits viral cytopathic effect by 50% (EC50) by plotting the percentage of cell viability against the drug concentration.

2. Protocol for In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the study.

  • Fasting: Fast the animals for up to 16 hours before drug administration, with free access to water.[3]

  • Formulation Preparation: Prepare the this compound/ritonavir formulation for oral administration (e.g., dissolved in a vehicle of propylene glycol, water, and ethanol).[3]

  • Dosing: Administer the formulation via oral gavage at the desired dose (e.g., 5 mg/kg for this compound).[3]

  • Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 1, 2, 3, 4, 5, 6, 8, 10, 12, 18, and 24 hours post-dose).[3] Collect blood in EDTA-containing tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound and ritonavir in the plasma samples using a validated HPLC-UV or LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Studies (Rat Model) cluster_analysis Data Analysis & Optimization a Antiviral Activity (EC50) b Cytotoxicity (CC50) e Solubility Screening a->e c Permeability (Caco-2) b->e d Metabolism (Microsomes) c->e d->e f Vehicle Selection e->f g Stability Testing f->g h Dose Range Finding f->h i Pharmacokinetics (PK) h->i j Toxicology (Hepatotoxicity) i->j k PK/PD Modeling j->k l Dosage Selection k->l

Caption: Preclinical workflow for this compound/ritonavir dosage optimization.

signaling_pathway cluster_absorption Intestinal Lumen & Enterocyte cluster_liver Hepatocyte (Liver Cell) cluster_circulation Systemic Circulation tpv_r This compound (TPV) + Ritonavir (RTV) absorption Oral Absorption tpv_r->absorption cyp3a4 CYP3A4 Enzyme absorption->cyp3a4 TPV enters liver metabolism TPV Metabolism (Inactive Metabolites) cyp3a4->metabolism tpv_plasma Increased TPV Plasma Concentration metabolism->tpv_plasma Reduced first-pass effect rtv Ritonavir rtv->cyp3a4 Inhibition hiv_protease HIV Protease tpv_plasma->hiv_protease Inhibition inhibition Inhibition of Viral Replication hiv_protease->inhibition

Caption: Mechanism of ritonavir boosting on this compound pharmacokinetics.

References

Navigating Tipranavir Dose Adjustments in Hepatic Impairment Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance and frequently asked questions (FAQs) for researchers investigating the dose adjustment considerations for Tipranavir (TPV) in preclinical hepatic impairment models. The following information is intended to assist in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the clinical recommendations for this compound dosage in patients with hepatic impairment?

A: Clinical data indicates that no dose adjustment for this compound, co-administered with ritonavir (B1064) (TPV/r), is necessary for patients with mild hepatic impairment (Child-Pugh Class A). However, TPV/r is contraindicated in patients with moderate to severe hepatic impairment (Child-Pugh Class B and C)[1][2]. Patients with co-existing chronic hepatitis B or C infections have a higher risk of developing elevated liver enzymes[1].

Q2: How does mild hepatic impairment affect the pharmacokinetics of this compound in clinical studies?

A: A clinical study comparing subjects with mild hepatic impairment to healthy controls showed no significant differences in the systemic exposure to this compound after both single and multiple doses of TPV/r (500 mg/200 mg)[3]. The geometric mean ratios (GMR) for key pharmacokinetic parameters were close to 1, indicating comparable exposure.

Q3: What were the key pharmacokinetic findings in a clinical study of this compound in mild hepatic impairment?

A: The table below summarizes the pharmacokinetic parameters of this compound in subjects with mild hepatic impairment compared to healthy controls after 7 days of twice-daily dosing of TPV/r (500 mg/200 mg)[3].

Pharmacokinetic ParameterMild Hepatic Impairment (n=9)Healthy Controls (n=9)Geometric Mean Ratio (90% CI)
AUC (0-12h) (ng.h/mL) 67,50051,9001.30 (0.88 - 1.92)
Cmax (ng/mL) 8,9007,8001.14 (0.83 - 1.56)
Cmin (ng/mL) 3,3001,8001.84 (0.81 - 4.20)

Data adapted from a phase I open-label study.[3]

Q4: What is the primary metabolic pathway for this compound and its relevance in hepatic impairment?

A: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme[4]. In hepatic impairment, the function of CYP enzymes, including CYP3A4, can be significantly reduced, particularly in fibrotic or cirrhotic livers. This can lead to decreased drug clearance and increased plasma concentrations, raising the risk of toxicity. Studies on primary human hepatocytes from donors with liver fibrosis have shown significantly decreased activity of several metabolic enzymes[5].

Q5: What are the potential mechanisms of this compound-induced hepatotoxicity?

A: The exact mechanism of this compound-induced hepatotoxicity is not fully understood but is thought to involve the formation of toxic metabolic intermediates during its extensive metabolism by CYP3A4[4]. Additionally, like other protease inhibitors, this compound may contribute to mitochondrial dysfunction and oxidative stress, which can lead to hepatocyte injury[5].

Troubleshooting Experimental Models

Problem: Inconsistent results in in vitro cytotoxicity assays with this compound.

Possible Causes & Solutions:

  • Cell Model Selection: Standard hepatoma cell lines like HepG2 may have low expression of metabolic enzymes such as CYP3A4 compared to primary human hepatocytes. This can lead to an underestimation of toxicity that is mediated by drug metabolites.

    • Recommendation: Use primary human hepatocytes or 3D liver spheroid models that more closely mimic the metabolic capacity of the human liver. If using cell lines, consider those with engineered expression of relevant CYPs.

  • Metabolic Competence: The metabolic activity of cultured hepatocytes can decline over time.

    • Recommendation: Characterize the metabolic competence of your cell model at the time of the experiment. Ensure consistent culture conditions and passage numbers for cell lines. For primary hepatocytes, use freshly isolated or high-quality cryopreserved cells.

  • Co-administration of Ritonavir: this compound is clinically administered with ritonavir, a potent CYP3A4 inhibitor. Omitting ritonavir in your in vitro model will not reflect the clinical scenario and will alter the metabolic profile and potential toxicity of this compound.

    • Recommendation: Co-treat cells with a clinically relevant concentration of ritonavir to accurately model the drug-drug interaction.

Problem: Difficulty in establishing a relevant in vivo hepatic impairment model for this compound studies.

Possible Causes & Solutions:

  • Model Severity: The severity of liver injury in animal models can be variable.

    • Recommendation: The carbon tetrachloride (CCl4)-induced liver fibrosis model is a well-established and reproducible method for inducing advanced liver fibrosis and cirrhosis in rodents[6]. Standardize the CCl4 dosing regimen and duration to achieve the desired level of fibrosis, and confirm with histological analysis (e.g., Sirius Red staining) and liver function tests (e.g., ALT, AST).

  • Species Differences: There are inherent differences in drug metabolism between rodents and humans.

    • Recommendation: While rodent models are useful, be cautious when extrapolating pharmacokinetic data directly to humans. Humanized mouse models with engrafted human hepatocytes can provide a more predictive system for studying human-specific metabolism and toxicity.

Experimental Protocols

Protocol: Induction of Liver Fibrosis in Mice using Carbon Tetrachloride (CCl4)

This protocol describes a common method to induce liver fibrosis in mice to create a model of hepatic impairment for studying drug pharmacokinetics and toxicity.

  • Animal Model: 7-week-old female C57BL/6J mice.

  • Reagents: Carbon tetrachloride (CCl4), Corn oil (or Olive oil as a vehicle).

  • Procedure:

    • Prepare a 10-20% (v/v) solution of CCl4 in corn oil.

    • Administer the CCl4 solution via intraperitoneal (IP) injection at a dose of 0.5-1 mL/kg body weight.

    • Injections are typically given twice weekly for a duration of 4 to 8 weeks to induce progressive fibrosis and cirrhosis[6].

    • A control group should receive IP injections of the vehicle (corn oil) only.

  • Endpoint Assessment:

    • Histology: Liver tissue should be harvested, fixed in formalin, and embedded in paraffin. Sections can be stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess the extent of fibrosis.

    • Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) should be measured to assess liver injury.

    • Hydroxyproline (B1673980) Assay: The hydroxyproline content of the liver tissue can be quantified as a biochemical marker of collagen content.

Visualizations

Tipranavir_Metabolism_and_Hepatic_Impairment cluster_0 Normal Liver Function cluster_1 Hepatic Impairment (e.g., Cirrhosis) This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolism Metabolites Metabolites CYP3A4->Metabolites Excretion Excretion Metabolites->Excretion Tipranavir_Impaired This compound Reduced_CYP3A4 Reduced CYP3A4 Activity Tipranavir_Impaired->Reduced_CYP3A4 Reduced_Metabolism Reduced Metabolism Reduced_CYP3A4->Reduced_Metabolism Increased_TPV_Concentration Increased this compound Concentration & Potential Toxicity Reduced_Metabolism->Increased_TPV_Concentration Experimental_Workflow_Tipranavir_In_Vivo Start Start Induce_Fibrosis Induce Liver Fibrosis in Rodents (e.g., CCl4 model) Start->Induce_Fibrosis Group_Allocation Allocate Animals to Groups: - Fibrotic + TPV/r - Healthy + TPV/r - Fibrotic + Vehicle - Healthy + Vehicle Induce_Fibrosis->Group_Allocation Drug_Administration Administer this compound/Ritonavir (TPV/r) or Vehicle Group_Allocation->Drug_Administration Sample_Collection Collect Blood and Liver Tissue Samples at Timed Intervals Drug_Administration->Sample_Collection Analysis Analyze Samples: - Pharmacokinetics (LC-MS/MS) - Liver Function Tests (ALT, AST) - Histopathology (H&E, Sirius Red) - Biomarker Analysis Sample_Collection->Analysis Data_Interpretation Interpret Data to Assess Impact of Hepatic Impairment on TPV/r Analysis->Data_Interpretation End End Data_Interpretation->End Signaling_Pathway_Hepatotoxicity This compound This compound CYP3A4_Metabolism CYP3A4 Metabolism This compound->CYP3A4_Metabolism Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction Reactive_Metabolites Reactive Metabolites CYP3A4_Metabolism->Reactive_Metabolites Reactive_Metabolites->Mitochondrial_Dysfunction Hepatocyte_Injury Hepatocyte Injury / Apoptosis Reactive_Metabolites->Hepatocyte_Injury Oxidative_Stress Oxidative Stress (Increased ROS) Mitochondrial_Dysfunction->Oxidative_Stress Oxidative_Stress->Hepatocyte_Injury

References

Technical Support Center: Refinement of Tipranavir Dosage for Pediatric Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Tipranavir (B1684565) in pediatric research models. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to address common challenges encountered during in vivo and in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound (TPV) is a non-peptidic protease inhibitor of the human immunodeficiency virus (HIV). It binds to the active site of the HIV-1 protease enzyme, preventing the cleavage of viral Gag-Pol polyprotein precursors.[1][2] This inhibition blocks the formation of mature, infectious viral particles.[2] Its non-peptidic structure allows it to maintain activity against HIV strains that have developed resistance to other, peptide-based protease inhibitors.[3]

Q2: Why must this compound be co-administered with Ritonavir (B1064)?

A2: this compound has low systemic bioavailability when administered alone.[4] It is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][5] Ritonavir is a potent inhibitor of CYP3A4.[4] By co-administering a low dose of Ritonavir, the metabolism of this compound is significantly slowed, "boosting" its plasma concentrations and ensuring that therapeutic levels are achieved and maintained.[3][4] This boosting effect is crucial for the drug's antiviral efficacy.

Q3: What are the approved pediatric dosages in humans, and how can they inform animal model studies?

A3: In children (ages 2-18), the recommended dose is either weight-based at 14 mg/kg of this compound with 6 mg/kg of Ritonavir, or body surface area (BSA)-based at 375 mg/m² of this compound with 150 mg/m² of Ritonavir, both administered twice daily.[1][6] The maximum dose should not exceed the adult dose of 500 mg TPV / 200 mg RTV twice daily.[7][8] These clinical doses serve as a critical reference point for initiating preclinical studies. Researchers can use allometric scaling principles to extrapolate an initial dose for a specific animal model, which is then refined through pharmacokinetic and toxicity studies.[9][10]

Q4: What specific challenges are associated with the this compound oral solution formulation?

A4: The pediatric oral solution (100 mg/mL) contains a significant amount of vitamin E (116 IU/mL).[11] This is a key consideration, as the recommended pediatric dose of this compound can result in a daily vitamin E intake that is substantially higher than the normal reference daily intake for children.[11] Researchers using this formulation in animal models should establish a separate control group receiving equivalent doses of vitamin E to isolate the effects of the vehicle from the effects of the active drug. Additionally, the oral solution has an unpleasant taste which can lead to compliance issues in clinical settings and may require specific gavage techniques in animal studies to ensure accurate dosing.[12]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
High variability in plasma drug concentrations between animal subjects. 1. Inaccurate dosing technique (e.g., spillage during oral gavage).2. Food effect; this compound should be administered with food to increase absorption.3. Inconsistent co-administration of Ritonavir.1. Refine oral gavage technique; ensure the full dose is delivered. Use colored dye in a mock gavage to practice.2. Standardize feeding schedules. Administer the TPV/r dose with a small, consistent amount of food for each animal.3. Ensure this compound and Ritonavir are administered together at the correct ratio and time for every dose.
Unexpected toxicity or mortality in juvenile animal models. 1. Overdose due to incorrect allometric scaling from adult data.2. Increased sensitivity of developing organs in pediatric models.3. Hepatotoxicity, a known boxed warning for this compound.[7]1. Re-evaluate the allometric scaling calculations. Start with a lower dose and perform dose-range-finding studies.2. Conduct thorough histopathology on all major organs, with a focus on the liver, to identify target organ toxicity.3. Monitor liver function tests (ALT, AST) regularly throughout the study.[1] Consider a dose reduction for subsequent cohorts.
Sub-therapeutic drug exposure despite calculated dose administration. 1. Rapid metabolism in the specific animal model.2. Poor absorption of the formulation.3. Significant drug-drug interactions if other compounds are being tested concurrently.1. Increase the boosting dose of Ritonavir (within established safety limits for the species) or increase the frequency of TPV/r administration.2. Ensure the oral solution is well-mixed. For solid formulations, assess dissolution properties. Consider alternative lipid-based vehicles to improve absorption.[13]3. Review all co-administered compounds for potential interactions with the CYP3A enzyme system.[5]
Skin rash observed in pediatric models. Rash is a more common adverse event in pediatric patients than in adults.[6]Document the incidence and severity of the rash. If severe, consider a dose reduction to 12 mg/kg TPV / 5 mg/kg RTV (or 290 mg/m² TPV / 115 mg/m² RTV) if the viral resistance profile allows.[6][14]

Quantitative Data Summary

Table 1: Recommended this compound/Ritonavir (TPV/r) Dosages for Pediatric Patients (2-18 years)

Dosing MethodThis compound DoseRitonavir DoseFrequencyMaximum Dose (TPV/r)
Standard Weight-Based 14 mg/kg6 mg/kgTwice Daily500 mg / 200 mg
Standard BSA-Based 375 mg/m²150 mg/m²Twice Daily500 mg / 200 mg
Reduced Dose (for intolerance) 12 mg/kg5 mg/kgTwice DailyN/A
Reduced Dose (for intolerance) 290 mg/m²115 mg/m²Twice DailyN/A

Data compiled from multiple sources.[1][6][7][11]

Table 2: Pharmacokinetic & Efficacy Data from Pediatric Clinical Trial (PACTG 1051)

ParameterLow Dose TPV/r (290/115 mg/m²)High Dose TPV/r (375/150 mg/m²)
Mean Viral Load Reduction (48 wks) 1.34 log₁₀ copies/mL1.33 log₁₀ copies/mL
% Patients with Viral Load <400 copies/mL (48 wks) 39.7%45.6%
% Patients with Viral Load <50 copies/mL (48 wks) 34.5%35.1%
Mean CD4 Cell Count Increase (48 wks) 157 cells/mm³96 cells/mm³

This study found that the higher dose was associated with better virologic responses, particularly in older, more heavily pretreated patients.[11][12][15]

Experimental Protocols

Protocol 1: Initial Dose Determination in a Juvenile Rat Model using Allometric Scaling

  • Objective: To establish a starting dose of this compound/Ritonavir for a safety and pharmacokinetic study in juvenile rats (e.g., Postnatal Day 21).

  • Reference Dose: Use the approved human pediatric dose (14 mg/kg).

  • Allometric Scaling Principle: Allometry predicts physiological parameters like drug clearance based on body weight, often using the exponent 0.75 for clearance.[16][17] While not universally perfect, it provides a scientifically grounded starting point.[9][18]

  • Calculation:

    • Dose_animal (mg/kg) = Dose_human (mg/kg) × (Weight_human (kg) / Weight_animal (kg))^(1 - 0.75)

    • Alternatively, use the Body Surface Area conversion factor (Kₘ):

    • Dose_animal (mg/kg) = Dose_human (mg/kg) × (Kₘ_human / Kₘ_animal)

    • Typical Kₘ values: Human ≈ 37, Rat ≈ 6.

  • Procedure:

    • Calculate the initial TPV/r dose for the rat model based on the formula above.

    • Prepare the drug formulation. If using the commercial oral solution, calculate the volume needed. Consider the high vitamin E content and prepare a vehicle-only control (containing the equivalent amount of vitamin E).

    • Administer the calculated dose to a small cohort of animals via oral gavage.

    • Conduct intensive pharmacokinetic sampling at multiple time points (e.g., 0.5, 1, 2, 4, 8, 12 hours post-dose) to determine Cmax, Tmax, and AUC.

    • Monitor animals for clinical signs of toxicity for at least 7 days.

  • Refinement: Compare the resulting plasma concentrations to the known therapeutic concentrations in humans. Adjust the dose up or down in subsequent cohorts to achieve the target exposure, while carefully monitoring for signs of toxicity.

Protocol 2: In Vitro Metabolism and Interaction Study

  • Objective: To assess the metabolism of this compound and its potential for drug interactions in a pediatric context using an in vitro model.

  • Model System: Use liver microsomes from juvenile animals (e.g., pigs, non-human primates) or human pediatric liver microsomes if available.

  • Methodology:

    • Metabolism Assay: Incubate this compound (e.g., 50 µM) with the liver microsomes (e.g., 0.1 mg protein) in a phosphate (B84403) buffer (pH 7.4).[4]

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

    • Incubate at 37°C for a set time (e.g., 30 minutes).

    • Stop the reaction (e.g., with acetonitrile) and analyze the supernatant using LC-MS/MS to identify and quantify metabolites.

    • Inhibition Assay: To test the interaction potential of a new compound (Compound X), perform the metabolism assay as above, but include varying concentrations of Compound X in the incubation.

    • To confirm the role of CYP3A, co-incubate with Ritonavir (a known CYP3A inhibitor) and observe the reduction in this compound metabolism.[4]

  • Data Analysis: Determine the rate of this compound metabolism. In the inhibition assay, calculate the IC₅₀ value for Compound X to quantify its potential to inhibit this compound metabolism. This data is critical for predicting drug-drug interactions in vivo.

Mandatory Visualizations

Tipranavir_Mechanism_of_Action cluster_virus HIV-1 Lifecycle cluster_drug Drug Intervention Polyprotein Gag-Pol Polyprotein Precursors Protease HIV-1 Protease (Enzyme) Polyprotein->Protease Cleavage Site Proteins Mature Structural Proteins & Enzymes Protease->Proteins Cleaves Polyprotein Blocked Cleavage Inhibited Protease->Blocked Virion Infectious HIV Virion Proteins->Virion Assembly TPV This compound (TPV) TPV->Protease Binds to Active Site Immature Non-infectious Virion Blocked->Immature

Caption: Mechanism of Action of this compound as an HIV-1 Protease Inhibitor.

Experimental_Workflow cluster_in_vivo In Vivo Study start Start: Define Research Question lit_review 1. Literature Review (Human Pediatric Dose: 14 mg/kg) start->lit_review allometry 2. Allometric Scaling (Calculate Initial Animal Dose) lit_review->allometry formulation 3. Formulation & Vehicle Control Prep allometry->formulation dose_range 4. Dose-Range-Finding Study (Small Cohort) formulation->dose_range pk_pd 5. Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis dose_range->pk_pd toxicity 6. Toxicity Assessment (Clinical Signs & Histopathology) pk_pd->toxicity decision Is Exposure & Safety Profile Acceptable? toxicity->decision refine Refine Dose (Increase or Decrease) decision->refine No definitive Proceed to Definitive Efficacy Study decision->definitive Yes refine->dose_range

Caption: Workflow for Dose Refinement in a Pediatric Animal Model.

Troubleshooting_Logic start Problem: Sub-optimal In Vivo Results exposure Is drug exposure (AUC, Cmax) too low? start->exposure toxicity Are there signs of toxicity? exposure->toxicity No check_dose Verify Dosing Technique & Formulation Stability exposure->check_dose Yes reduce_dose Decrease TPV/r Dose toxicity->reduce_dose Yes check_metabolism Increase Ritonavir Ratio or Dosing Frequency check_dose->check_metabolism check_absorption Standardize with Food Consider Lipid Vehicle check_metabolism->check_absorption monitor_liver Monitor Liver Enzymes (ALT, AST) reduce_dose->monitor_liver histopath Conduct Histopathology monitor_liver->histopath

Caption: Logical Flow for Troubleshooting In Vivo Dosing Experiments.

References

Technical Support Center: Tipranavir and Lopinavir In Vitro Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the HIV protease inhibitors Tipranavir (B1684565) (TPV) and Lopinavir (B192967) (LPV). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret in vitro combination studies with these compounds, particularly focusing on strategies to understand and minimize potential antagonism.

Frequently Asked Questions (FAQs)

Q1: What is the nature of the in vitro interaction between this compound and Lopinavir?

The in vitro interaction between this compound and Lopinavir is complex and can vary depending on the experimental conditions. Studies have shown that the interaction can range from synergistic at lower concentrations (e.g., IC50) to additive and even antagonistic at higher concentrations (e.g., IC90-IC95) when tested against wild-type HIV-1 isolates.[1][2] In the case of multi-drug resistant HIV-1 isolates, the combination of this compound and Lopinavir has been observed to be antagonistic across all tested concentrations.[1][2]

Q2: What is the proposed mechanism behind the in vitro antagonism between this compound and Lopinavir?

While the precise mechanism of in vitro antagonism is not fully elucidated, it is likely related to their competitive binding to the HIV-1 protease active site. Both this compound and Lopinavir are potent inhibitors of this enzyme, and when used in combination at high concentrations, they may interfere with each other's binding, leading to a less than additive effect. Additionally, both drugs are substrates and inhibitors of the Cytochrome P450 3A4 (CYP3A4) enzyme in vivo, which is a key metabolic pathway.[3][4][5][6] While CYP3A4 is not typically active in standard antiviral assays, understanding this interaction is crucial for translating in vitro findings to in vivo predictions.

Q3: How does the presence of serum proteins in culture media affect the observed IC50 values of this compound and Lopinavir?

Both this compound and Lopinavir are highly bound to plasma proteins like albumin and alpha-1-acid-glycoprotein (AAG).[7][8] The presence of serum (e.g., fetal bovine serum) in cell culture media can lead to a significant portion of the drugs being protein-bound and therefore unavailable to exert their antiviral effect. This can result in an apparent increase in the IC50 values.[7][9] It is crucial to consider and potentially correct for the effects of protein binding when interpreting in vitro data.[7][10]

Q4: What are the standard methods to quantitatively assess the interaction between two drugs in vitro?

The most common methods are the checkerboard assay coupled with isobologram analysis or the calculation of a Combination Index (CI) using the median-effect principle developed by Chou and Talalay.[1][11][12][13] A CI value of less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[1]

Troubleshooting Guide

Issue 1: Observing unexpected antagonism between this compound and Lopinavir.

Possible Causes:

  • High Drug Concentrations: Antagonism is more likely to be observed at higher inhibitory concentrations (IC90, IC95).[1][2]

  • Viral Isolate: Multi-drug resistant HIV-1 isolates are more prone to exhibit antagonism with this combination.[1][2]

  • Assay Variability: Inconsistent cell seeding, drug dilutions, or incubation times can lead to erroneous results.

  • Serum Protein Binding: High concentrations of serum in the culture medium can sequester the drugs, altering their effective concentrations and potentially leading to misleading interaction profiles.[7][8]

Solutions:

  • Dose-Response Matrix: Perform a comprehensive checkerboard analysis with a wide range of concentrations for both drugs to map the interaction at different effect levels (e.g., IC50, IC75, IC90, IC95).

  • Use a Reference Viral Strain: Initially, use a well-characterized, drug-susceptible HIV-1 strain (e.g., NL4-3) to establish a baseline interaction profile before moving to resistant isolates.

  • Optimize Assay Conditions:

    • Ensure uniform cell density in all wells.

    • Prepare fresh drug dilutions for each experiment.

    • Maintain consistent incubation times and conditions.

  • Account for Serum Protein Binding:

    • Reduce the serum concentration in the assay medium if cell viability can be maintained.

    • Alternatively, measure the free fraction of each drug in the presence of the specific serum concentration used and calculate the serum-free IC50 values to better understand the intrinsic potency and interaction.[7][9]

Data Presentation

Table 1: In Vitro Interaction of this compound and Lopinavir against Wild-Type HIV-1 (14aPre Isolate)

Inhibitory ConcentrationCombination Index (CI)Interaction
IC50< 1Synergy
IC751Additive
IC90> 1Antagonism
IC95> 1Antagonism

Data summarized from Bulgheroni et al., Journal of Antimicrobial Chemotherapy, 2004.[1]

Table 2: In Vitro Interaction of this compound and Lopinavir against Multi-Drug Resistant HIV-1 (003 and 004 Isolates)

Inhibitory ConcentrationCombination Index (CI)Interaction
All Concentrations> 1Antagonism

Data summarized from Bulgheroni et al., Journal of Antimicrobial Chemotherapy, 2004.[1]

Experimental Protocols

Protocol 1: Checkerboard Assay for this compound and Lopinavir Interaction

This protocol outlines the general steps for performing a checkerboard assay to determine the in vitro interaction between this compound and Lopinavir.

Materials:

  • CEM-SS cells (or other suitable T-cell line)

  • HIV-1 viral stock (e.g., NL4-3)

  • This compound and Lopinavir stock solutions (in DMSO)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, penicillin-streptomycin)

  • 96-well cell culture plates

  • p24 antigen ELISA kit or other viral replication readout method

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar cell viability reagent

Methodology:

  • Cell Preparation: Seed CEM-SS cells into a 96-well plate at a predetermined optimal density.

  • Drug Dilution:

    • Prepare serial dilutions of this compound horizontally across the plate.

    • Prepare serial dilutions of Lopinavir vertically down the plate.

    • The final plate will contain a matrix of drug concentrations, including wells with each drug alone and wells with combinations of both drugs. Include cell-only (no drug, no virus) and virus-only (no drug) controls.

  • Viral Infection: Add a standardized amount of HIV-1 viral stock to each well (except for the cell-only controls).

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Assessment of Viral Replication:

    • After incubation, collect the supernatant from each well.

    • Quantify the amount of viral replication using a p24 antigen ELISA, following the manufacturer's instructions.

  • Assessment of Cell Viability:

    • To the remaining cells in the plate, add MTT reagent and incubate according to the manufacturer's protocol to assess cytotoxicity of the drug combinations.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration and combination relative to the virus control.

    • Determine the IC50, IC75, and IC90 values for each drug alone and for the combinations.

    • Use the median-effect analysis method to calculate the Combination Index (CI) at different effect levels to determine synergy, additivity, or antagonism.

Visualizations

Experimental_Workflow Experimental Workflow for TPV/LPV In Vitro Interaction cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis prep_cells Prepare CEM-SS Cells seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_virus Prepare HIV-1 Stock infect_cells Infect Cells with HIV-1 prep_virus->infect_cells prep_drugs Prepare TPV & LPV Stock Solutions add_drugs Add Drug Dilutions (Checkerboard) prep_drugs->add_drugs seed_cells->add_drugs add_drugs->infect_cells incubate Incubate for 5-7 Days infect_cells->incubate p24_elisa Measure Viral Replication (p24 ELISA) incubate->p24_elisa mtt_assay Assess Cell Viability (MTT) incubate->mtt_assay calc_ic Calculate IC50, IC75, IC90 p24_elisa->calc_ic mtt_assay->calc_ic calc_ci Calculate Combination Index (CI) calc_ic->calc_ci det_interaction Determine Synergy/Antagonism calc_ci->det_interaction

Caption: Workflow for assessing this compound and Lopinavir in vitro interaction.

Troubleshooting_Antagonism Troubleshooting Unexpected Antagonism cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Antagonism Observed cause1 High Drug Concentrations? start->cause1 cause2 Resistant Viral Isolate? start->cause2 cause3 Assay Variability? start->cause3 cause4 High Serum Concentration? start->cause4 solution1 Perform full dose-response matrix to map interaction at different effect levels. cause1->solution1 solution2 Test with a wild-type reference strain first. cause2->solution2 solution3 Standardize cell seeding, drug dilutions, and incubation times. cause3->solution3 solution4 Reduce serum concentration or calculate serum-free IC50 values. cause4->solution4

Caption: Troubleshooting logic for unexpected in vitro antagonism.

References

Validation & Comparative

A Comparative Guide to Tipranavir and Other Nonpeptidic Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tipranavir (B1684565), a nonpeptidic protease inhibitor (PI), with other key alternatives, primarily focusing on Darunavir (B192927). The comparison is supported by experimental data on efficacy, resistance profiles, and pharmacokinetics to aid in research and development efforts.

Introduction to Nonpeptidic Protease Inhibitors

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag-Pol polyproteins into mature, functional viral proteins.[1][2] Inhibition of this enzyme results in the production of immature, non-infectious virions, halting the replication cycle.[3] this compound (TPV) and Darunavir (DRV) are second-generation protease inhibitors that were designed to be effective against HIV strains resistant to earlier, often peptidic, PIs.[1] Their nonpeptidic structure allows for a different binding mode to the protease active site, providing a higher genetic barrier to resistance.[4] Both agents require pharmacokinetic enhancement with a low dose of Ritonavir (B1064) (RTV), a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, to achieve therapeutic concentrations.[3][5][6]

Mechanism of Action

Both this compound and Darunavir are competitive inhibitors that bind to the active site of the HIV-1 protease.[3] The active site contains a conserved catalytic triad (B1167595) (Asp-Thr-Gly), where two aspartic acid residues (Asp25 from each monomer of the homodimer enzyme) are essential for catalysis.[2][7] A water molecule, activated by one of the aspartate residues, performs a nucleophilic attack on the scissile peptide bond of the viral polyprotein.[7] Protease inhibitors mimic this substrate and bind tightly to the active site, preventing the natural substrate from being cleaved.[1]

The molecular flexibility of nonpeptidic inhibitors like this compound allows them to fit into the active site of protease enzymes even after mutations have occurred that confer resistance to other PIs.[8] Darunavir's potency is attributed to its unique binding affinity and its ability to adapt to the changing shape of mutant protease enzymes.[8][9]

HIV_Protease_MoA cluster_0 HIV-infected Host Cell cluster_1 Inhibitory Action Viral_RNA Viral RNA Translation Translation Viral_RNA->Translation Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol HIV_Protease HIV Protease (Asp25-Thr26-Gly27) Gag_Pol->HIV_Protease Cleavage Blocked_Protease Inhibited HIV Protease Mature_Proteins Mature Viral Proteins (e.g., Reverse Transcriptase, Integrase) HIV_Protease->Mature_Proteins HIV_Protease->Mature_Proteins Virion_Assembly Virion Assembly & Maturation Mature_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion NonInfectious_Virion Immature, Non-infectious Virion Virion_Assembly->NonInfectious_Virion PI This compound / Darunavir (Nonpeptidic PI) PI->Blocked_Protease Blocked_Protease->Virion_Assembly Prevents Maturation

Caption: Mechanism of Action of HIV Protease Inhibitors.

Comparative Efficacy

The in vitro efficacy of protease inhibitors is typically measured by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the drug concentration required to inhibit viral replication by 50%. A lower value indicates higher potency. The data below is compiled from various in vitro studies.

Table 1: In Vitro Activity Against Wild-Type and Resistant HIV-1

CompoundWild-Type HIV-1 EC50 (nM)Activity against PI-Resistant Strains
This compound Varies; often higher than DRVRetains activity against many multi-PI resistant isolates.[8][10]
Darunavir 1 - 5 nM[8]Potent activity against a broad range of multi-PI resistant isolates.[8] EC50 < 10 nM for most.[8]
Lopinavir VariesReduced activity against strains with multiple PI resistance mutations.
Atazanavir VariesSusceptible to resistance from multiple PI mutations.

Note: EC50/IC50 values can vary significantly between experimental assays, cell lines, and viral strains. Direct comparison should be made with caution.

Clinical trial data provides essential context. The RESIST trials for this compound and the POWER trials for Darunavir demonstrated that both drugs, combined with an optimized background regimen, were superior to a comparator PI in treatment-experienced patients with PI-resistant HIV.[11]

Resistance Profiles

A key differentiator among PIs is their genetic barrier to resistance—the number and type of mutations required to overcome the drug's effect. This compound and Darunavir were designed to have a higher barrier than previous PIs.

Table 2: Key Resistance-Associated Mutations (RAMs)

This compound (TPV) RAMs[11]Darunavir (DRV) RAMs[9][12]Shared / Cross-Resistance RAMs[9][13]
L10V, I13V, K20M/R/VV11I , V32I , L33F L33F
L33F, E35G, M36II47V , I50V , I54L/M I47V
K43T, M46L, I47VT74P, L76V , I84V I54M
I54A/M/V, Q58E, H69KL89V I84V
T74P, V82L/T, N83D, I84V

(Major DRV mutations are in bold ). The presence of three or more DRV mutations is associated with a diminished virologic response.[11] For TPV, the accumulation of multiple mutations is generally required to confer significant resistance.[10]

Interestingly, there is limited overlap in the primary RAMs for TPV and DRV, suggesting that cross-resistance is not absolute.[9][14] Some mutations selected under Darunavir pressure (e.g., I50V, I54L) may even increase susceptibility to this compound.[13] This has implications for the sequencing of these drugs in salvage therapy regimens.

Pharmacokinetic Properties

The clinical utility of PIs is critically dependent on their pharmacokinetic profiles. Both this compound and Darunavir are substrates of CYP3A4 and require co-administration with low-dose ritonavir to boost their plasma concentrations.[15][16]

Table 3: Comparative Pharmacokinetic Parameters (Ritonavir-Boosted)

ParameterThis compound/r (500/200 mg BID)Darunavir/r (600/100 mg BID)
Bioavailability Not quantified, but significantly enhanced by RTV.~37% (unboosted), ~82% (boosted)[16]
Time to Peak (Tmax) ~2-4 hours2.5 - 4 hours[16]
Protein Binding >99.9%[15]~95%[16]
Terminal Half-life (t½) ~6 hours~15 hours[16]
Metabolism Primarily hepatic via CYP3A4.[15]Exclusively hepatic via CYP3A4.[16]
Excretion Primarily fecal~80% fecal, ~14% renal[16]
Effect of Food High-fat meal increases exposure.Food increases exposure by ~30%.[16]

The longer half-life of Darunavir allows for once-daily dosing in treatment-naive patients, whereas this compound is approved for twice-daily dosing.[17]

Ritonavir_Boosting cluster_0 Standard Metabolism (Without Ritonavir) cluster_1 Ritonavir-Boosted Metabolism PI_unboosted This compound or Darunavir (Oral Administration) Gut_Liver Gut Wall & Liver (First-Pass Metabolism) PI_unboosted->Gut_Liver CYP3A4 CYP3A4 Enzyme Gut_Liver->CYP3A4 Metabolized by Systemic_Low Low Systemic Concentration Gut_Liver->Systemic_Low Leads to Metabolites Inactive Metabolites CYP3A4->Metabolites PI_boosted This compound or Darunavir + Ritonavir (RTV) Gut_Liver_2 Gut Wall & Liver PI_boosted->Gut_Liver_2 CYP3A4_inhibited Inhibited CYP3A4 Gut_Liver_2->CYP3A4_inhibited Metabolism Blocked Systemic_High High Therapeutic Concentration Gut_Liver_2->Systemic_High Leads to Ritonavir Ritonavir Ritonavir->CYP3A4_inhibited Irreversibly Inhibits

Caption: Pharmacokinetic boosting mechanism of Ritonavir via CYP3A4 inhibition.

Experimental Protocols

Protocol: Phenotypic Antiviral Susceptibility Assay (e.g., PhenoSense®)

This assay measures the in vitro susceptibility of a patient's HIV-1 virus to various antiretroviral drugs.

Objective: To determine the drug concentration that inhibits viral replication by 50% (IC50) for a patient's viral isolate compared to a drug-susceptible reference virus. The result is reported as a fold-change (FC) in susceptibility.

Methodology:

  • Sample Collection & Preparation:

    • Collect whole blood in EDTA or PPT tubes from the patient.[18][19]

    • Centrifuge the sample within 2-6 hours to separate plasma.[18][19]

    • Isolate viral RNA from the patient's plasma. A minimum viral load (e.g., ≥500 copies/mL) is required for assay success.[19]

  • Generation of Recombinant Virus:

    • Amplify the patient-derived protease gene sequence using Reverse Transcription-Polymerase Chain Reaction (RT-PCR).[20]

    • Insert the amplified patient protease gene into a standardized, replication-competent HIV-1 laboratory vector that lacks its own corresponding gene. This creates a panel of recombinant viruses containing the patient's protease sequence.[20]

  • Drug Susceptibility Testing:

    • Culture host cells (e.g., T-lymphocytes) in the presence of the recombinant viruses.

    • Expose the cultured cells to serial dilutions of this compound, Darunavir, and other PIs.[21]

    • A "no-drug" control and a reference wild-type HIV-1 strain are tested in parallel.

  • Quantification of Viral Replication:

    • After a set incubation period, quantify the extent of viral replication. This is often done using a reporter gene system (e.g., luciferase or green fluorescent protein) incorporated into the laboratory vector, where the signal is proportional to the amount of viral replication.

  • Data Analysis & Interpretation:

    • For each drug, plot the percentage of viral replication inhibition against the drug concentration.

    • Calculate the IC50 value for both the patient's virus and the reference virus.

    • The Fold Change (FC) is calculated as: FC = (IC50 of Patient Virus) / (IC50 of Reference Virus)

    • The resulting FC value is compared to clinical cutoffs to classify the virus as susceptible, having intermediate resistance, or resistant.[22]

Phenotyping_Workflow cluster_workflow Phenotypic Resistance Assay Workflow A 1. Patient Plasma Sample (Viral Load ≥500 copies/mL) B 2. Viral RNA Extraction A->B C 3. RT-PCR Amplification of Protease Gene B->C D 4. Ligation into HIV Vector (Protease Gene Deleted) C->D E 5. Transfection of Host Cells (Generation of Recombinant Virus) D->E F 6. Culture Virus with Host Cells in Presence of Serial Drug Dilutions E->F G 7. Measure Viral Replication (e.g., Luciferase Assay) F->G H 8. Calculate IC50 vs. Reference Virus G->H I 9. Determine Fold Change (FC) & Report Susceptibility H->I

Caption: General experimental workflow for a phenotypic resistance assay.

Conclusion

This compound and Darunavir represent significant advancements in the treatment of HIV, particularly for patients with extensive prior treatment and multi-drug resistance. While both are potent nonpeptidic protease inhibitors requiring ritonavir boosting, they exhibit distinct resistance profiles, which is a critical consideration for clinical sequencing. Darunavir generally shows higher in vitro potency against wild-type virus and has a long half-life that permits once-daily dosing in certain populations. This compound remains a valuable option, particularly in cases where Darunavir resistance has emerged, due to the limited cross-resistance between the two agents. The choice between these inhibitors for salvage therapy should be guided by individual patient treatment history and resistance testing data derived from robust genotypic and phenotypic assays.

References

Tipranavir's Stand Against Multi-Drug Resistant HIV: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tipranavir's efficacy against multi-drug resistant (MDR) HIV isolates, supported by experimental data. This compound (B1684565), a non-peptidic protease inhibitor, has demonstrated significant antiviral activity against HIV-1 strains resistant to other protease inhibitors, offering a critical option for treatment-experienced patients.

This compound's unique molecular structure allows it to maintain activity against HIV-1 protease enzymes that have developed resistance to other peptidic protease inhibitors.[1] Clinical trials and in vitro studies have consistently shown its potency in suppressing viral replication in patients with limited treatment options.

Comparative Efficacy of this compound

The landmark RESIST-1 and RESIST-2 clinical trials provided substantial evidence of this compound's efficacy. In these studies, treatment-experienced patients with multi-drug resistant HIV-1 were randomized to receive either ritonavir-boosted this compound (TPV/r) or a ritonavir-boosted comparator protease inhibitor (CPI/r), both in combination with an optimized background regimen.

At 24 weeks, a significantly higher proportion of patients in the TPV/r arm achieved a treatment response, defined as a confirmed viral load reduction of at least 1 log10 from baseline.

Efficacy Endpoint (Week 24)This compound/rComparator PI/r
Treatment Response Rate41%14.9%
Mean CD4+ Cell Count Increase51 cells/mm³18 cells/mm³

In vitro studies further validate this compound's potency against a wide range of clinical HIV-1 isolates, including those with multiple protease inhibitor resistance mutations. The following table summarizes the fold change in resistance (the factor by which the IC50 of a drug is increased for a resistant virus compared to a wild-type virus) for this compound and other protease inhibitors against various MDR HIV-1 isolates.

HIV-1 IsolateThis compound (Fold Change)Lopinavir (Fold Change)Darunavir (B192927) (Fold Change)
MDR 769 82T13>5711
Lopinavir-Resistant Isolate (Median)1.8-2.7
Darunavir-Resistant Isolate (Median)4.3-50

These data indicate that while cross-resistance can occur, this compound often retains significant activity against isolates that are highly resistant to other protease inhibitors.[2][3][4]

Experimental Protocols

The validation of this compound's efficacy relies on robust in vitro and in vivo experimental methodologies. The following are detailed protocols for the key assays used in determining antiviral activity and resistance.

Phenotypic Resistance Assay (Recombinant Virus Assay)

This assay directly measures the susceptibility of HIV-1 to antiretroviral drugs.

  • Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples.

  • RT-PCR Amplification: The protease and reverse transcriptase regions of the viral RNA are amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Recombinant Virus Generation: The amplified patient-derived protease and reverse transcriptase gene segments are inserted into a laboratory-adapted HIV-1 vector that lacks these genes. This creates a panel of recombinant viruses carrying the patient's specific resistance mutations.

  • Cell Culture and Drug Susceptibility Testing: The recombinant viruses are used to infect target cells in the presence of serial dilutions of this compound and other protease inhibitors.

  • Quantification of Viral Replication: After a defined incubation period, viral replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) or the production of a viral protein (e.g., p24 antigen).[5][6]

  • IC50 Determination: The drug concentration that inhibits 50% of viral replication (IC50) is calculated for each drug. The fold change in resistance is determined by dividing the IC50 for the patient's virus by the IC50 for a wild-type reference virus.

Genotypic Resistance Assay (Sanger Sequencing)

This assay identifies mutations in the HIV-1 protease gene that are known to be associated with drug resistance.

  • Viral RNA Extraction: HIV-1 RNA is isolated from patient plasma.

  • RT-PCR and Nested PCR: The protease gene is amplified from the viral RNA using RT-PCR, followed by a nested PCR to increase the amount of target DNA.[7][8]

  • DNA Sequencing: The amplified protease gene is sequenced using the Sanger sequencing method.[9][10]

  • Sequence Analysis: The obtained nucleotide sequence is compared to a wild-type reference sequence to identify amino acid substitutions (mutations).

  • Resistance Interpretation: The identified mutations are cross-referenced with databases of known resistance-associated mutations (e.g., Stanford University HIV Drug Resistance Database) to predict the level of resistance to this compound and other protease inhibitors.[11]

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the methods used for its validation, the following diagrams illustrate key processes.

HIV_Lifecycle cluster_cell CD4+ T-Cell cluster_nucleus Nucleus Integration Integration Viral_DNA Viral DNA Transcription Transcription Assembly 3. Assembly Transcription->Assembly Binding_Fusion 1. Binding & Fusion Reverse_Transcription 2. Reverse Transcription Binding_Fusion->Reverse_Transcription Reverse_Transcription->Integration Budding 4. Budding & Maturation Assembly->Budding Protease_Inhibition Protease Inhibitors (e.g., this compound) Block Maturation Budding->Protease_Inhibition Immature_Virion Immature Virion Budding->Immature_Virion Mature_Virion Mature Virion Protease_Inhibition->Mature_Virion Inhibits HIV_Virion HIV Virion HIV_Virion->Binding_Fusion Immature_Virion->Mature_Virion Protease Action

Caption: HIV life cycle and the action of protease inhibitors.

Experimental_Workflow cluster_phenotypic Phenotypic Assay cluster_genotypic Genotypic Assay P_RNA_Extraction 1. Viral RNA Extraction P_RT_PCR 2. RT-PCR of Protease Gene P_RNA_Extraction->P_RT_PCR P_Recombinant_Virus 3. Generate Recombinant Virus P_RT_PCR->P_Recombinant_Virus P_Drug_Susceptibility 4. Drug Susceptibility Testing P_Recombinant_Virus->P_Drug_Susceptibility P_IC50 5. Determine IC50 P_Drug_Susceptibility->P_IC50 G_RNA_Extraction 1. Viral RNA Extraction G_RT_PCR 2. RT-PCR & Nested PCR G_RNA_Extraction->G_RT_PCR G_Sequencing 3. Sanger Sequencing G_RT_PCR->G_Sequencing G_Analysis 4. Sequence Analysis G_Sequencing->G_Analysis G_Interpretation 5. Resistance Interpretation G_Analysis->G_Interpretation Patient_Sample Patient Plasma Sample Patient_Sample->P_RNA_Extraction Patient_Sample->G_RNA_Extraction

Caption: Workflow for phenotypic and genotypic resistance assays.

Logical_Relationship MDR_HIV Multi-Drug Resistant HIV Isolates Efficacy Efficacy Assessment MDR_HIV->Efficacy This compound This compound This compound->Efficacy Other_PIs Other Protease Inhibitors (Lopinavir, Darunavir, etc.) Other_PIs->Efficacy Phenotypic_Data Phenotypic Data (IC50, Fold Change) Efficacy->Phenotypic_Data Genotypic_Data Genotypic Data (Resistance Mutations) Efficacy->Genotypic_Data

Caption: Logical relationship for evaluating this compound's efficacy.

References

Head-to-head comparison of Tipranavir and Lopinavir in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals on the in vitro efficacy and resistance profiles of two critical HIV-1 protease inhibitors.

This guide provides a comprehensive in vitro comparison of Tipranavir and Lopinavir (B192967), two pivotal protease inhibitors (PIs) in the management of HIV-1 infection. While both drugs target the viral protease, their distinct chemical structures—this compound being a non-peptidic PI and Lopinavir a peptidomimetic—confer different efficacy and resistance profiles, particularly against multi-drug resistant viral strains. This document synthesizes key in vitro data, outlines experimental methodologies, and presents visual representations of their mechanism of action and experimental workflows to aid researchers in their understanding and future development of antiretroviral agents.

Quantitative Performance Analysis

The in vitro potency of this compound and Lopinavir has been evaluated in numerous studies, with a key focus on their activity against both wild-type and drug-resistant HIV-1 isolates. The following tables summarize the 50% inhibitory concentration (IC50) and the fold change in IC50 against various viral strains, providing a direct comparison of their antiviral activity.

Table 1: In Vitro Antiviral Activity against Wild-Type and Multi-Drug Resistant HIV-1 Isolates

DrugHIV-1 IsolateIC50 (µM)Fold Change in IC50
This compound Wild-Type (14aPre)0.04 ± 0.0051.0
Multi-Drug Resistant (003/004)0.158 ± 0.013.95[1]
Lopinavir Wild-Type (14aPre)0.003 ± 0.00081.0
Multi-Drug Resistant (003/004)0.145 ± 0.0248.5[1]

Data sourced from Bulgheroni et al., 2004, Journal of Antimicrobial Chemotherapy.[1] The multi-drug resistant isolate (003/004) exhibited resistance to indinavir, ritonavir, and nelfinavir.

Table 2: Fold Change in IC50 against HIV-1 Isolates with Lopinavir Resistance Mutations

Number of Lopinavir MutationsMedian Fold Change in IC50 (this compound)Median Fold Change in IC50 (Lopinavir)
0-30.71.4
4-51.917.8
6-71.941.3
>72.794.5

Data from a study on isolates from patients with varying lopinavir mutation scores.

These data highlight that while Lopinavir is more potent against wild-type HIV-1, this compound retains significantly more activity against multi-drug resistant strains, as evidenced by a much lower fold increase in its IC50 value.[1]

Mechanism of Action: HIV-1 Protease Inhibition

Both this compound and Lopinavir function by inhibiting the HIV-1 protease, a critical enzyme in the viral life cycle. This enzyme is responsible for cleaving newly synthesized polyproteins into functional viral proteins necessary for the maturation of infectious virions. By blocking the active site of the protease, these inhibitors prevent this cleavage, resulting in the production of immature, non-infectious viral particles.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_drug Mechanism of Inhibition Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integrated DNA Integrated DNA Viral DNA->Integrated DNA Integration Viral mRNA Viral mRNA Integrated DNA->Viral mRNA Transcription Gag-Pol Polyprotein Gag-Pol Polyprotein Viral mRNA->Gag-Pol Polyprotein Translation Mature Viral Proteins Mature Viral Proteins Gag-Pol Polyprotein->Mature Viral Proteins Cleavage Immature Virion Immature Virion Gag-Pol Polyprotein->Immature Virion Assembly HIV Protease HIV Protease HIV Protease->Gag-Pol Polyprotein acts on Mature Virion Mature Virion Mature Viral Proteins->Mature Virion Assembly Non-infectious Particle Non-infectious Particle Immature Virion->Non-infectious Particle Result of Inhibition Infectious Particle Infectious Particle Mature Virion->Infectious Particle Protease Inhibitor This compound / Lopinavir Protease Inhibitor->HIV Protease Binds to active site

Mechanism of action of HIV protease inhibitors.

Experimental Protocols

The in vitro data presented in this guide were primarily generated using phenotypic susceptibility assays and enzymatic assays.

Phenotypic Susceptibility Assay

This assay measures the concentration of a drug required to inhibit viral replication by 50% (IC50) in cell culture.

Experimental Workflow:

Phenotypic_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection and Treatment cluster_analysis Data Analysis Isolate Virus Isolate HIV-1 from patient samples or use laboratory strains Infect Cells Infect cultured cells with a standardized amount of virus Isolate Virus->Infect Cells Culture Cells Culture permissive cells (e.g., PBMCs) Culture Cells->Infect Cells Prepare Drugs Prepare serial dilutions of This compound and Lopinavir Add Drugs Add drug dilutions to infected cell cultures Prepare Drugs->Add Drugs Infect Cells->Add Drugs Incubate Incubate for a defined period (e.g., 7 days) Add Drugs->Incubate Measure Replication Measure viral replication (e.g., p24 antigen ELISA) Incubate->Measure Replication Calculate IC50 Calculate the drug concentration that inhibits replication by 50% Measure Replication->Calculate IC50 Determine Fold Change Compare IC50 of resistant strain to wild-type strain Calculate IC50->Determine Fold Change

References

Tipranavir's Battle Against First-Generation Protease Inhibitor Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of HIV-1 protease inhibitor (PI) cross-resistance is paramount in the ongoing effort to combat the virus. This guide provides an objective comparison of Tipranavir, a non-peptidic PI, with first-generation PIs, supported by experimental data on its performance against resistant viral strains.

This compound, co-administered with ritonavir (B1064) (TPV/r), has demonstrated a distinct resistance profile, offering a valuable therapeutic option for patients harboring HIV-1 strains resistant to multiple earlier PIs.[1][2][3] Its unique molecular structure allows it to maintain activity against viruses with mutations that confer resistance to peptidic PIs like saquinavir, ritonavir, indinavir, and nelfinavir.[1]

Quantitative Analysis of Cross-Resistance

The in vitro susceptibility of HIV-1 isolates with varying levels of resistance to first-generation PIs has been a key area of study. Phenotypic assays, which measure the concentration of a drug required to inhibit viral replication by 50% (IC50), provide a direct measure of drug susceptibility. The fold change (FC) in IC50, calculated by dividing the IC50 for a resistant virus by the IC50 for a wild-type (susceptible) virus, is a critical metric for assessing the level of resistance.

Below are summary tables compiled from multiple studies illustrating the comparative activity of this compound against HIV-1 isolates with reduced susceptibility to first-generation PIs.

Table 1: this compound Susceptibility in the Presence of First-Generation PI Resistance Mutations

First-Generation PI Resistance ProfileNumber of IsolatesMedian Fold Change in this compound IC50Reference
Resistant to ≥1 first-generation PI35641.0 - 2.8[4]
Resistant to Lopinavir20 (LPV/r failure)3.0 (median TPV mutation score)[5][6][7][8]
Resistant to Atazanavir21 (ATV failure)1.0 (median TPV mutation score)[5][6][7][8]
Highly cross-resistant to multiple PIs105<4.0 in >90% of isolates[9]

Table 2: Impact of Specific Protease Mutations on this compound and First-Generation PI Susceptibility (Fold Change in IC50)

Mutation(s)This compound (TPV/r)Lopinavir (LPV/r)Atazanavir (ATV)Nelfinavir (NFV)Saquinavir (SQV)Indinavir (IDV)
Wild-Type 1.01.01.01.01.01.0
V82A/I84V 1.5 - 2.5>10>5>102 - 5>10
L90M <2.0>102 - 5>10>10>10
M46I/L + I54V 1.0 - 2.0>10>5>10>5>10
Multiple PI Mutations *1.0 - 14.7>20>10>20>10>20
  • Note: "Multiple PI Mutations" refers to isolates from highly treatment-experienced patients with complex mutation patterns. The fold change values represent a range observed across various studies. The accumulation of specific mutations in the HIV-1 protease gene is the primary mechanism of resistance. While some mutations confer resistance to a single PI, others can lead to broad cross-resistance across the entire class.[10]

Key Mutational Pathways

The development of resistance to PIs is a complex process involving the selection of specific amino acid substitutions in the viral protease enzyme. The following diagram illustrates the key mutational pathways associated with resistance to first-generation PIs and the subsequent impact on this compound susceptibility.

cross_resistance_pathway cluster_gen1 First-Generation PI Exposure cluster_mutations Primary & Secondary Mutations cluster_phenotype Resistance Phenotype Saquinavir Saquinavir M46IL M46I/L Saquinavir->M46IL I54V I54V Saquinavir->I54V V82ATF V82A/T/F Saquinavir->V82ATF I84V I84V Saquinavir->I84V L90M L90M Saquinavir->L90M Other_Accessory Other Accessory Mutations (L10I/V, L33F, G73S, etc.) Saquinavir->Other_Accessory Ritonavir Ritonavir Ritonavir->M46IL Ritonavir->I54V Ritonavir->V82ATF Ritonavir->I84V Ritonavir->L90M Ritonavir->Other_Accessory Indinavir Indinavir Indinavir->M46IL Indinavir->I54V Indinavir->V82ATF Indinavir->I84V Indinavir->L90M Indinavir->Other_Accessory Nelfinavir Nelfinavir Nelfinavir->M46IL Nelfinavir->I54V Nelfinavir->V82ATF Nelfinavir->I84V Nelfinavir->L90M D30N D30N (NFV specific) Nelfinavir->D30N Nelfinavir->Other_Accessory Gen1_Resistance High-Level Resistance to First-Generation PIs M46IL->Gen1_Resistance I54V->Gen1_Resistance V82ATF->Gen1_Resistance I84V->Gen1_Resistance L90M->Gen1_Resistance D30N->Gen1_Resistance Other_Accessory->Gen1_Resistance TPV_Susceptibility Maintained or Low-Level Reduced Susceptibility to this compound Gen1_Resistance->TPV_Susceptibility This compound often remains active TPV_Resistance High-Level this compound Resistance (requires accumulation of specific mutations) TPV_Susceptibility->TPV_Resistance Accumulation of TPV-specific mutations (e.g., I13V, V32I, L33F, K45I, V82L, I84V) leads to resistance

Caption: Mutational pathways leading to cross-resistance.

Experimental Protocols

The data presented in this guide are primarily derived from two types of assays: phenotypic and genotypic resistance assays.

Phenotypic Resistance Assays (e.g., PhenoSense™)

Phenotypic assays provide a direct measure of how much a drug inhibits the replication of a specific viral isolate.

Workflow for Phenotypic Resistance Assay

phenotypic_workflow start Patient Plasma Sample (Viral Load >500-1000 copies/mL) rna_extraction Viral RNA Extraction start->rna_extraction rt_pcr Reverse Transcription PCR (RT-PCR) to amplify protease gene rna_extraction->rt_pcr cloning Cloning of patient's protease gene into a laboratory viral vector rt_pcr->cloning transfection Transfection of vector into host cells to produce recombinant viruses cloning->transfection infection Infection of target cells with recombinant virus in the presence of serial dilutions of PIs transfection->infection readout Measurement of Viral Replication (e.g., luciferase activity) infection->readout analysis Calculation of IC50 and Fold Change readout->analysis end Phenotypic Resistance Report analysis->end

Caption: Generalized workflow for a phenotypic resistance assay.

Detailed Methodology:

  • Sample Collection and Preparation: Plasma is isolated from whole blood collected in EDTA tubes. For reliable results, the patient's plasma viral load should be at least 500-1,000 copies/mL.[11][12] Plasma is separated from blood cells within six hours of collection.[13]

  • RNA Extraction and RT-PCR: Viral RNA is extracted from the patient's plasma. The protease-coding region of the viral genome is then amplified using reverse transcriptase-polymerase chain reaction (RT-PCR).[14]

  • Generation of Recombinant Virus: The amplified patient-derived protease gene is inserted into a standardized, replication-defective HIV-1 vector that contains a reporter gene, such as luciferase.[15]

  • Cell Culture and Transfection: Suitable host cells (e.g., HEK293T) are cultured and then transfected with the recombinant viral vector. This process generates virus particles that express the patient's protease enzyme.[2]

  • Drug Susceptibility Testing: Target cells are infected with the recombinant virus in the presence of serial dilutions of this compound and first-generation PIs.[15]

  • Measurement of Viral Replication: After a set incubation period, the level of viral replication is quantified by measuring the expression of the reporter gene (e.g., luminescence for luciferase).[13]

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for each drug. The fold change in IC50 is determined by comparing the IC50 of the patient's virus to that of a wild-type reference virus.[6]

Genotypic Resistance Assays

Genotypic assays identify specific mutations in the viral protease gene that are known to be associated with drug resistance.

Workflow for Genotypic Resistance Assay

genotypic_workflow start Patient Plasma Sample (Viral Load >500-1000 copies/mL) rna_extraction Viral RNA Extraction start->rna_extraction rt_pcr RT-PCR Amplification of Protease Gene rna_extraction->rt_pcr sequencing DNA Sequencing of the Amplified Product rt_pcr->sequencing analysis Sequence Analysis to Identify Resistance-Associated Mutations sequencing->analysis interpretation Interpretation of Mutations using a Resistance Database (e.g., Stanford HIVDB) analysis->interpretation end Genotypic Resistance Report interpretation->end

Caption: Generalized workflow for a genotypic resistance assay.

Detailed Methodology:

  • Sample Collection and Preparation: Similar to phenotypic assays, plasma with a viral load of at least 500-1,000 copies/mL is required.[1][16]

  • RNA Extraction and RT-PCR: Viral RNA is extracted, and the protease gene is amplified via RT-PCR.[17]

  • DNA Sequencing: The amplified DNA product is sequenced using methods like Sanger sequencing or next-generation sequencing.[15][16]

  • Sequence Analysis and Interpretation: The resulting sequence is compared to a wild-type reference sequence to identify mutations. These mutations are then interpreted using databases that correlate specific mutations with resistance to various PIs.[6][16]

Conclusion

The available data strongly indicate that this compound generally retains activity against HIV-1 isolates that have developed resistance to first-generation protease inhibitors. This is attributed to its non-peptidic structure and flexible binding to the protease active site. While cross-resistance can occur, it typically requires the accumulation of a specific and often extensive set of mutations.[18] For researchers and clinicians, these findings underscore the importance of resistance testing to guide the selection of appropriate antiretroviral regimens for treatment-experienced patients. The distinct resistance profile of this compound solidifies its role as a critical component in the armamentarium against multidrug-resistant HIV-1.

References

Comparative Virologic Response to Tipranavir- and Darunavir-Based Regimens in Treatment-Experienced HIV-1 Patients

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the virologic and immunologic efficacy of two second-generation protease inhibitors, Tipranavir (TPV) and Darunavir (DRV), when used in ritonavir-boosted (TPV/r, DRV/r) regimens for the treatment of antiretroviral-experienced individuals with HIV-1 infection. The data presented are compiled from key clinical trials to facilitate an objective assessment of their relative performance.

Data Presentation: Virologic and Immunologic Outcomes

The following tables summarize the key efficacy data from comparative and notable clinical trials involving this compound and Darunavir in treatment-experienced patient populations.

Virologic Response at Week 24
Trial Regimen Patients with HIV RNA < 50 copies/mL Patients with HIV RNA < 400 copies/mL
POTENT (observational data) [1]TPV/r-basedAll but one patientAll patients
Dominguez-Hermosillo et al. (2016) [2][3]TPV/r-based100%-
DRV/r-based91%-
POWER 1 & 2 (pooled analysis) [4]DRV/r-based43-53%-
Comparator PI/r-based18%-
RESIST-2 TPV/r-based-41% (≥1 log10 reduction)
Comparator PI/r-based-14.9% (≥1 log10 reduction)
Virologic and Immunologic Response at Week 48
Trial Regimen Patients with HIV RNA < 50 copies/mL Mean Change in CD4+ Cell Count (cells/mm³)
POTENT (observational data) [1]TPV/r-based55%Similar increases in both arms
DRV/r-based-Similar increases in both arms
POWER 1 & 2 (pooled analysis) [2]DRV/r-based--
Comparator PI/r-based--
RESIST 1 & 2 (pooled analysis) TPV/r-based-+51
Comparator PI/r-based-+18

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.

Virologic Assessment: HIV-1 RNA Quantification

The quantification of plasma HIV-1 RNA levels (viral load) is a primary endpoint in assessing the efficacy of antiretroviral regimens. In the clinical trials referenced, this was predominantly performed using reverse transcription-polymerase chain reaction (RT-PCR) assays.

  • Assay Principle: These assays involve the reverse transcription of viral RNA into complementary DNA (cDNA), followed by the amplification of a specific target region of the viral genome. The amount of amplified product is then quantified, typically using fluorescent probes, and correlated to the initial number of viral RNA copies in the plasma sample.

  • Commonly Utilized Assays:

    • Roche Amplicor HIV-1 MONITOR™ Test: This is a well-established assay that utilizes RT-PCR. The standard version has a lower limit of quantification (LLOQ) of 400 copies/mL, while an ultrasensitive version can quantify down to 50 copies/mL.

    • Abbott RealTime HIV-1 Assay: This is another widely used RT-PCR-based assay. It employs a partially double-stranded probe design to detect a broad range of HIV-1 subtypes. The assay has a dynamic range that can detect viral loads across a wide spectrum, often with a lower limit of detection around 40-50 copies/mL.

Immunologic Assessment: CD4+ T-Cell Count

The monitoring of CD4+ T-cell counts provides an indication of the patient's immune reconstitution in response to antiretroviral therapy.

  • Methodology: CD4+ T-cell counts are typically determined using flow cytometry. This technique involves staining whole blood samples with fluorescently-labeled monoclonal antibodies specific for the CD4 surface protein on T-lymphocytes. The stained cells are then passed through a laser beam, and the resulting light scatter and fluorescence signals are used to identify and count the CD4+ T-cells.

Genotypic and Phenotypic Resistance Testing

In treatment-experienced patients, assessing the resistance profile of the virus to various antiretroviral agents is critical for selecting an effective new regimen.

  • Genotypic Assays: These assays involve sequencing the HIV-1 protease and reverse transcriptase genes to identify mutations known to be associated with resistance to specific drugs.

  • Phenotypic Assays: These assays measure the concentration of a drug required to inhibit viral replication by 50% (IC50) in a cell culture system. The result is typically reported as a fold-change in IC50 compared to a wild-type reference virus.

Mandatory Visualizations

Mechanism of Action: HIV Protease Inhibition

Both this compound and Darunavir are non-peptidic protease inhibitors that target the HIV-1 protease enzyme, a critical component in the viral lifecycle. By inhibiting this enzyme, they prevent the cleavage of viral polyproteins into functional proteins, resulting in the production of immature, non-infectious virions.[5][6][7]

HIV_Protease_Inhibition cluster_host_cell Infected Host Cell cluster_drug_action Drug Action Viral_RNA Viral RNA Proviral_DNA Proviral DNA (integrated into host genome) Viral_RNA->Proviral_DNA Reverse Transcription Viral_mRNA Viral mRNA Proviral_DNA->Viral_mRNA Transcription Gag_Pol_Polyprotein Gag-Pol Polyprotein (non-functional) Viral_mRNA->Gag_Pol_Polyprotein Translation HIV_Protease HIV Protease Functional_Proteins Functional Viral Proteins (e.g., reverse transcriptase, integrase, structural proteins) Gag_Pol_Polyprotein->Functional_Proteins Cleavage Immature_Virion Immature, Non-infectious Virion Functional_Proteins->Immature_Virion Assembly Budding Budding Immature_Virion->Budding Protease_Inhibitor This compound or Darunavir Inhibition Inhibition Inhibition->HIV_Protease

Caption: Mechanism of action of this compound and Darunavir.

Experimental Workflow: Comparative Clinical Trial Design

The clinical trials comparing this compound and Darunavir in treatment-experienced patients generally follow a similar workflow, from patient screening to data analysis.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_monitoring Monitoring and Follow-up cluster_analysis Data Analysis Screening Screening of Treatment-Experienced HIV-1 Infected Patients Inclusion_Criteria Inclusion Criteria: - Prior treatment with ≥3 classes of ARVs - Documented PI resistance - Plasma HIV RNA >1000 copies/mL Screening->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria: - Specific co-morbidities - Concomitant medications Screening->Exclusion_Criteria Randomization Randomization (1:1) Inclusion_Criteria->Randomization Stratification Stratification Factors: - Baseline HIV RNA - Baseline CD4 count - Use of Enfuvirtide Randomization->Stratification TPV_Arm This compound/r + Optimized Background Regimen (OBR) Randomization->TPV_Arm DRV_Arm Darunavir/r + Optimized Background Regimen (OBR) Randomization->DRV_Arm Follow_Up Follow-up at Weeks 4, 8, 12, 24, 48 TPV_Arm->Follow_Up DRV_Arm->Follow_Up Assessments Assessments: - Plasma HIV RNA (Viral Load) - CD4+ Cell Count - Safety and Tolerability Follow_Up->Assessments Analysis Primary Endpoint Analysis: - Proportion of patients with HIV RNA <50 copies/mL - Time to virologic failure Assessments->Analysis Secondary_Analysis Secondary Endpoint Analysis: - Change from baseline in CD4+ count - Incidence of adverse events Analysis->Secondary_Analysis

Caption: Generalized workflow for comparative clinical trials.

References

Tipranavir's Superior Efficacy in Treatment-Experienced HIV-1 Patients Compared to Investigator-Selected Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pivotal RESIST-1 and RESIST-2 clinical trials demonstrates that ritonavir-boosted tipranavir (B1684565) (TPV/r) offers superior virologic and immunologic responses in highly treatment-experienced adult patients with multidrug-resistant HIV-1 infection when compared to an optimized, investigator-selected, ritonavir-boosted comparator protease inhibitor (CPI/r).[1][2] These findings position this compound as a critical therapeutic option for patients with limited treatment avenues due to extensive viral resistance.[3][4]

This compound is a non-peptidic protease inhibitor, a structural characteristic that allows it to effectively bind to the active site of the HIV protease enzyme, even in the presence of mutations that confer resistance to other peptide-based protease inhibitors.[5][6] Its mechanism of action involves blocking the cleavage of viral Gag-Pol polyproteins, which is an essential step for the maturation of the virus into infectious particles.[3][7] This inhibition halts the viral replication cycle, significantly reducing the spread of the virus within the host.[5]

Key Efficacy Findings from RESIST Trials

The RESIST (Randomized Evaluation of Strategic Intervention in Multi-Drug Resistant Patients with this compound) trials were large, multinational, open-label Phase III studies that enrolled highly treatment-experienced patients who had failed at least two prior protease inhibitor-based regimens.[1] The primary endpoint was treatment response, often defined as a confirmed reduction in HIV-1 RNA of at least 1.0 log10 copies/mL from baseline.[8]

At 48 weeks, a pooled analysis of the RESIST trials showed that patients receiving TPV/r were twice as likely to achieve a treatment response compared to those in the comparator arm (33.6% vs. 15.3%).[1] Similarly, the virologic response, defined as achieving an HIV-1 RNA level below 400 copies/mL, was significantly higher in the TPV/r group.[1]

Immunologically, patients treated with TPV/r experienced a more robust recovery of CD4+ T-cell counts, a critical marker of immune function. At 24 weeks, the mean increase in CD4+ cells was 51-54 cells/mm³ for the TPV/r arm, compared to 18-24 cells/mm³ for the CPI/r arm.[2][8]

Data Presentation

Table 1: Baseline Characteristics of Pooled RESIST-1 & RESIST-2 Patient Population

CharacteristicTPV/r Arm (n=746)CPI/r Arm (n=737)
Median Baseline HIV-1 RNA (log10 copies/mL) 4.824.82
Median Baseline CD4+ Count (cells/µL) 155155
Median Prior Antiretrovirals (ARVs) 1212
Prior Protease Inhibitor (PI) Use All patientsAll patients
Source: Pooled data from RESIST-1 and RESIST-2 trials.[1]

Table 2: Virologic and Immunologic Response at Week 24 & 48

EndpointTimepointTPV/r ArmCPI/r ArmP-value
Treatment Response (≥1 log10 drop in HIV-1 RNA) Week 2441.0%20.2%<0.0001
Treatment Response (≥1 log10 drop in HIV-1 RNA) Week 4833.6%15.3%<0.001
Mean CD4+ Count Increase (cells/mm³) Week 24+51+18<0.0001
Source: Data from RESIST-1 and RESIST-2 trials.[1][2][8][9]

Table 3: Treatment Response by Comparator Protease Inhibitor at Week 24

Comparator PI StratumTPV/r Response RateCPI/r Response Rate
Lopinavir/ritonavir (B1064) (LPV/r) 39.6%21.4%
Saquinavir/ritonavir (SQV/r) 45.3%15.3%
Amprenavir/ritonavir (APV/r) 52.4%18.8%
Indinavir/ritonavir (IDV/r) 50.0%7.7%
Source: Sub-analysis of the RESIST trials.[1][9]

Experimental Protocols

The RESIST-1 and RESIST-2 trials shared a common, robust protocol designed to assess the efficacy and safety of TPV/r in a challenging patient population.

  • Study Design: The trials were Phase III, randomized, open-label, multicenter studies.[1][8]

  • Patient Population: Eligible participants were HIV-1 positive adults with experience in three classes of antiretroviral drugs, had failed at least two PI-based regimens, and had evidence of viral resistance.[1] Specifically, isolates could have no more than two mutations at key protease positions (33, 82, 84, or 90).[1]

  • Randomization and Treatment: A total of 1,483 patients were randomized 1:1 to receive either TPV/r (500 mg/200 mg twice daily) or an investigator-selected CPI/r.[1] The comparator PIs included lopinavir, saquinavir, amprenavir, or indinavir, all boosted with ritonavir.[1] The choice of comparator was made prior to randomization based on the patient's treatment history and genotypic resistance testing.[8] All patients also received an optimized background regimen (OBR) of other antiretrovirals, which could include the fusion inhibitor enfuvirtide.[1]

  • Endpoints: The primary efficacy endpoint was the proportion of patients achieving a treatment response at 48 weeks, defined as a confirmed ≥1 log10 reduction in plasma HIV-1 RNA from baseline.[1] Secondary endpoints included the proportion of patients with HIV-1 RNA below 400 and 50 copies/mL, and the change from baseline in CD4+ cell count.[8]

  • Safety Monitoring: Safety was evaluated through the monitoring of adverse events (AEs), with particular attention to liver function tests (ALT/AST) and lipid profiles, as elevations in transaminases, cholesterol, and triglycerides were more frequently observed in the TPV/r arm.[2][8]

Visualizations

HIV_Protease_Inhibition cluster_virus HIV Replication Cycle cluster_drug Mechanism of Action Polyprotein HIV Gag-Pol Polyprotein Protease HIV Protease Enzyme Polyprotein->Protease Cleavage Site MatureProteins Functional Viral Proteins Protease->MatureProteins Cleaves Polyprotein Virion Mature, Infectious Virion MatureProteins->Virion Assembly This compound This compound (PI) This compound->Protease  Inhibits

Caption: Mechanism of HIV protease inhibition by this compound.

RESIST_Trial_Workflow cluster_arms Treatment Arms Screening Patient Screening (Triple-class experienced, PI resistance) PreRandom Select CPI/r and Optimized Background Regimen (OBR) based on genotype Screening->PreRandom Randomization 1:1 Randomization PreRandom->Randomization TPV_Arm TPV/r (500mg/200mg BID) + OBR Randomization->TPV_Arm n=746 CPI_Arm Investigator-Selected CPI/r + OBR Randomization->CPI_Arm n=737 Assessment Efficacy & Safety Assessments (Week 24, Week 48) TPV_Arm->Assessment CPI_Arm->Assessment Endpoint Primary Endpoint Analysis: Treatment Response at Week 48 Assessment->Endpoint

Caption: Workflow of the RESIST-1 and RESIST-2 clinical trials.

References

Navigating Resistance: A Comparative Analysis of Novel Mutations Against Tipranavir and Darunavir

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against HIV-1, the emergence of drug resistance remains a critical challenge. This guide provides a comprehensive comparison of novel mutations conferring resistance to two potent protease inhibitors, Tipranavir (B1684565) (TPV) and Darunavir (B192927) (DRV), designed for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental methodologies, and visual workflows, this document aims to facilitate a deeper understanding of resistance pathways and inform the development of next-generation antiretrovirals.

Quantitative Analysis of Resistance Mutations

The following tables summarize the impact of various protease mutations on the susceptibility to this compound and Darunavir, expressed as fold change (FC) in the 50% inhibitory concentration (IC50) compared to wild-type virus.

Table 1: Mutations Associated with Resistance to Both this compound and Darunavir

MutationReported Fold Change (FC) in IC50 vs. Wild-TypeReference
E35N Strongly associated with resistance to both DRV and TPV[1]
I47A Strongly associated with resistance to both DRV and TPV[2][1]
V82L Strongly associated with resistance to both DRV and TPV[2][1]
I84V 14.5% prevalence in patients failing other PIs[3]
I54M Associated with resistance to both PIs[4]
V32I Often emerges with other mutations to confer high-level DRV resistance[5]
L33F Frequently observed in patients failing DRV

Table 2: Mutations Primarily Associated with Darunavir Resistance

MutationReported Fold Change (FC) in IC50 vs. Wild-TypeNotesReference
L10F Linked to DRV resistance only[2][1]
G48M Linked to DRV resistance only[2][1]
V82F Linked to DRV resistance only[2][1]
I50V Prevalence rose from 11% to 15% in DRV-resistant samples (2006-2009)May increase susceptibility to TPV[2][1]
I54L Prevalence rose from 17% to 33% in DRV-resistant samples (2006-2009)May increase susceptibility to TPV[2][1]
L76V Prevalence rose from 5% to 9% in DRV-resistant samples (2006-2009)May increase susceptibility to TPV[2][1]

Table 3: Mutations Primarily Associated with this compound Resistance

MutationReported Fold Change (FC) in IC50 vs. Wild-TypeNotesReference
I54S Tied to TPV resistance only[2][1]
I84A Tied to TPV resistance only[2][1]
I84C Tied to TPV resistance only[2][1]
V82T Associated with resistance to TPV but not DRV[4]
I82S Associated with resistance to TPV but not DRV[4]

Experimental Protocols

Understanding the methodologies used to generate resistance data is crucial for interpretation and replication. Below are detailed protocols for key experiments.

Genotypic Resistance Testing (Sanger Sequencing)

This method identifies mutations in the viral protease gene.

  • Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples (requiring a viral load of at least 500-1,000 copies/mL) using a commercial kit such as the QIAamp Viral RNA Mini Kit.

  • Reverse Transcription and PCR (RT-PCR): The extracted viral RNA is reverse transcribed into complementary DNA (cDNA) and the protease gene is amplified using PCR. This is often a one-step process using kits like the QIAGEN OneStep RT-PCR Kit.

  • Nested PCR: A second round of PCR is performed on the product of the first round to increase the yield of the target DNA sequence and improve specificity.

  • Sequencing: The amplified protease gene is then sequenced using the Sanger sequencing method on a genetic analyzer.

  • Data Analysis: The resulting sequence is compared to a wild-type reference sequence to identify mutations. Databases such as the Stanford University HIV Drug Resistance Database are used to interpret the clinical significance of the identified mutations.[2]

Phenotypic Resistance Testing

This assay directly measures the susceptibility of the virus to a drug.

  • Virus Preparation: A recombinant virus is created containing the patient-derived protease gene.

  • Cell Culture: The recombinant virus is used to infect target cells in culture.

  • Drug Susceptibility Assay: The infected cells are cultured in the presence of serial dilutions of the protease inhibitor being tested (e.g., this compound or Darunavir).

  • Measurement of Viral Replication: After a set incubation period, the amount of viral replication at each drug concentration is measured. This can be done by quantifying a reporter gene (e.g., luciferase) or by measuring viral protein production.

  • IC50 Calculation: The concentration of the drug that inhibits viral replication by 50% (IC50) is calculated for the patient's virus and a wild-type reference virus.

  • Fold Change Determination: The fold change in resistance is calculated by dividing the IC50 of the patient's virus by the IC50 of the wild-type virus.[6]

In Silico Site-Directed Mutagenesis

This computational technique assesses the potential impact of a single mutation.

  • Database Mining: A large database of matched genotype-phenotype data is utilized.[1]

  • Paired Sample Identification: The database is searched to find pairs of viral samples that have identical amino acid sequences at all relevant resistance positions except for the single mutation of interest.[1]

  • Comparison of Phenotypes: The phenotypic susceptibility (fold change in IC50) of the paired samples is then compared to determine the specific effect of the single mutation on drug resistance.[1]

Visualizing Resistance Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and processes in HIV drug resistance analysis.

Experimental_Workflow_for_HIV_Drug_Resistance_Analysis cluster_Patient_Sample Patient Sample cluster_Genotypic_Analysis Genotypic Analysis cluster_Phenotypic_Analysis Phenotypic Analysis Patient_Plasma Patient Plasma RNA_Extraction Viral RNA Extraction Patient_Plasma->RNA_Extraction Recombinant_Virus Create Recombinant Virus with Patient Protease Gene Patient_Plasma->Recombinant_Virus RT_PCR RT-PCR Amplification of Protease Gene RNA_Extraction->RT_PCR Sequencing Sanger Sequencing RT_PCR->Sequencing Mutation_Analysis Mutation Analysis Sequencing->Mutation_Analysis Final_Report Resistance Report Mutation_Analysis->Final_Report Cell_Culture Cell Culture with Serial Drug Dilutions Recombinant_Virus->Cell_Culture Replication_Assay Measure Viral Replication Cell_Culture->Replication_Assay IC50_Calculation Calculate IC50 (Fold Change) Replication_Assay->IC50_Calculation IC50_Calculation->Final_Report

Caption: Workflow for HIV Drug Resistance Analysis.

Resistance_Pathway_Development Wild-Type Virus Wild-Type Virus DRV_Resistance Darunavir Resistance Mutations (e.g., I50V, I54L) Wild-Type Virus->DRV_Resistance DRV Pressure TPV_Resistance This compound Resistance Mutations (e.g., V82T, I54S) Wild-Type Virus->TPV_Resistance TPV Pressure Cross_Resistance Cross-Resistance Mutations (e.g., I47A, V82L) Wild-Type Virus->Cross_Resistance DRV or TPV Pressure DRV_Resistance->Cross_Resistance Accumulation Increased_TPV_Susceptibility Increased this compound Susceptibility DRV_Resistance->Increased_TPV_Susceptibility Sensitizing Effect TPV_Resistance->Cross_Resistance Accumulation

Caption: Logical Pathways of HIV Protease Inhibitor Resistance.

Conclusion

The landscape of HIV-1 resistance to this compound and Darunavir is complex, with distinct and overlapping mutational pathways. A key finding is the inverse relationship between resistance to these two drugs, where the selection of mutations conferring Darunavir resistance can sometimes increase susceptibility to this compound.[2][1] This highlights the importance of detailed genotypic and phenotypic analysis in guiding salvage therapy for treatment-experienced patients. Continued surveillance and characterization of novel resistance mutations are essential for the development of more robust and durable antiretroviral agents.

References

Safety Operating Guide

Personal protective equipment for handling Tipranavir

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tipranavir. The following procedures are designed to ensure personnel safety and minimize environmental impact.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the primary defense against exposure to this compound. All personnel must be trained in the correct donning and doffing procedures.

Recommended PPE for Handling this compound

PPE ItemSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[1] Change gloves every 30 minutes or as per manufacturer's guidelines.[1]Prevents skin contact and absorption. The outer glove should be removed in the containment area.[2]
Gown Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric.Protects the body from splashes and aerosol contamination.[2]
Respiratory Protection A NIOSH-approved N95 respirator at a minimum. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.[2]Prevents inhalation of aerosolized particles.
Eye Protection Chemical splash goggles or a full-face shield.[2]Protects the eyes from splashes and aerosols.[2]
Shoe Covers Disposable, slip-resistant shoe covers.[2]Prevents the tracking of contaminants out of the laboratory.[2]

Operational Plan: Handling this compound

All handling of this compound must be conducted within a certified Class II Biosafety Cabinet (BSC) to provide personnel, product, and environmental protection.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling in BSC cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_bsc Decontaminate Biosafety Cabinet prep_ppe->prep_bsc weigh Weigh this compound prep_bsc->weigh prepare Prepare Solutions weigh->prepare decontaminate Decontaminate Surfaces & Equipment prepare->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose

Experimental workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don the appropriate PPE as specified in the table above, ensuring a proper fit.[2]

    • Prepare the Biosafety Cabinet by decontaminating the work surface with an appropriate disinfectant.[2]

  • Handling within the Biosafety Cabinet:

    • Carefully weigh the required amount of this compound, minimizing the generation of dust.

    • Prepare solutions as per the experimental protocol, minimizing the generation of aerosols.[2]

  • Post-Handling:

    • Following the completion of the experimental work, decontaminate all surfaces and equipment within the BSC.

    • Doff PPE in the designated area, ensuring no cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste Disposal Pathway for this compound

cluster_waste Waste Generation cluster_containment Containment cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, Gowns, etc.) solid_container Labeled, Leak-Proof Biohazard Bags solid_waste->solid_container liquid_waste Liquid Waste (Solutions) liquid_container Labeled, Sealed, Leak-Proof Containers liquid_waste->liquid_container sharps_waste Sharps (Needles, etc.) sharps_container Puncture-Resistant Sharps Containers sharps_waste->sharps_container incineration Incineration via Approved Waste Disposal Facility solid_container->incineration liquid_container->incineration sharps_container->incineration

Waste disposal pathway for this compound.

Disposal Protocol:

  • Solid Waste:

    • All disposable items grossly contaminated with this compound, such as gloves, gowns, and labware, must be treated as hazardous waste.[3]

    • Place these items in a labeled, leak-proof, puncture-resistant biohazard bag.[2]

    • The waste should be autoclaved to deactivate the antiviral agent, followed by incineration.[2]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in labeled, sealed, and leak-proof containers.[2]

    • Chemical disinfection with a validated disinfectant should be performed, followed by disposal in accordance with institutional and local regulations.[2] Do not dispose of down the drain.[4]

  • Sharps:

    • Dispose of all contaminated sharps in puncture-resistant sharps containers.[2]

    • These containers should be autoclaved followed by incineration.[2]

  • Decontamination of Empty Containers:

    • Triple rinse the original container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.[4]

    • After rinsing, deface or remove the original label to prevent misuse. The clean, empty container can then be disposed of according to institutional guidelines for non-hazardous waste.[4]

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup of chemical waste.[4]

Experimental Protocols

No specific experimental protocols for testing the efficacy of PPE against this compound exposure were found in the public domain. However, a general methodology for evaluating chemical-resistant gloves, based on ASTM F739 (Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact), would be appropriate.

General Protocol for Glove Permeation Testing:

  • A test chemical (in this case, a solution of this compound in a relevant solvent) is placed in contact with the external surface of a glove material specimen in a permeation cell.

  • The inner surface of the glove material is monitored for the presence of the chemical.

  • The time it takes for the chemical to be detected on the inner surface is the breakthrough time.

  • The rate at which the chemical permeates the material is also measured.

  • This data is used to determine the suitability of the glove material for handling the specific chemical.

References

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